3-Acetylhexane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetylhexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPWYFCOJJMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetylpentane-2,4-dione
Disclaimer: The user request specified "3-Acetylhexane-2,4-dione." However, this is an ambiguous chemical name with limited information available in scientific literature. It is highly probable that the intended compound was 3-acetylpentane-2,4-dione , a well-documented β-triketone also known as triacetylmethane . This guide will focus on the synthesis and characterization of this compound.
Introduction
3-Acetylpentane-2,4-dione, also known as triacetylmethane, is a prototypical β-tricarbonyl compound.[1] This class of molecules is distinguished by a central carbon atom bonded to three carbonyl groups, which imparts unique chemical properties. A key characteristic of triacetylmethane is its existence in a tautomeric equilibrium between the triketo form and a more stable enol form, 3-(1-hydroxyethylidene)-2,4-pentanedione. This equilibrium is influenced by the solvent and is crucial to its reactivity.[1] The compound serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry, owing to its ability to form stable metal complexes.[1][2]
Synthesis of 3-Acetylpentane-2,4-dione
The synthesis of 3-acetylpentane-2,4-dione is typically achieved through the C-acylation of pentane-2,4-dione (acetylacetone). Various methods have been developed, often involving the formation of an acetylacetone enolate followed by reaction with an acetylating agent. The choice of metal cation in the enolate can influence the regioselectivity of the reaction, with magnesium favoring C-acylation.
One of the most effective reported methods involves the acylation of the thallous salt of acetylacetone, which suppresses transacylation and leads to high yields.[1]
Experimental Protocol: Acylation of Thallium(I) Acetylacetonate
This protocol is adapted from a high-yield synthesis procedure.[3]
Materials and Reagents:
-
Thallium(I) salt of acetylacetone
-
Tetrahydrofuran (THF), dry
-
Acetyl fluoride, gaseous
-
Nitrogen gas
-
Celite
Procedure:
-
Suspend 30.0 g (0.1 mole) of the thallous salt of acetylacetone in 150 ml of dry tetrahydrofuran in a reaction flask under a nitrogen atmosphere.
-
Bubble gaseous acetyl fluoride through the suspension at a rate of 3.0 cc/minute for a total duration of 30 minutes.
-
After the reaction is complete, filter the mixture through Celite to remove solid byproducts.
-
Concentrate the resulting solution under reduced pressure to remove the solvent.
-
Distill the residue under vacuum (b.p. 90°-95°C at 1.0 mmHg) to yield pure 3-acetylpentane-2,4-dione.[3]
Expected Yield: 13.5 g (96%)[3]
Molecular Structure and Properties
3-Acetylpentane-2,4-dione is a clear yellow liquid at room temperature.[2] It exhibits significant keto-enol tautomerism, with the enol form being predominant in many conditions due to the formation of a stable intramolecular hydrogen bond.
Table 1: Physical and Chemical Properties of 3-Acetylpentane-2,4-dione
| Property | Value | Reference(s) |
| CAS Number | 815-68-9 | [3][4] |
| Molecular Formula | C₇H₁₀O₃ | [2][4] |
| Molecular Weight | 142.15 g/mol | [2][4] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 203.5 °C (at 760 mmHg)96–97 °C (at 15 mmHg) | [3][4] |
| Density | 1.066 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.487 | [3] |
Characterization Data
The characterization of 3-acetylpentane-2,4-dione relies on standard spectroscopic techniques. The data reflects the dominant enol tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the keto-enol tautomerism, the NMR spectra can show signals for both forms, although the enol form typically predominates. The proton NMR is characterized by the absence of a methine proton signal and the presence of an enolic hydroxyl proton, alongside signals for the non-equivalent methyl groups.
Table 2: ¹H and ¹³C NMR Spectral Data for 3-Acetylpentane-2,4-dione (Predicted)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Assignment |
| ~17.0 (s, 1H) | Enolic OH |
| ~2.5 (s, 3H) | C(O)CH₃ |
| ~2.3 (s, 6H) | =C(OH)CH₃, C(O)CH₃ |
Note: These are predicted values based on typical chemical shifts for β-triketones. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present and confirming the enol structure. The most notable feature is the broad O-H stretch, indicative of strong intramolecular hydrogen bonding, and the characteristic carbonyl absorptions.
Table 3: Characteristic IR Absorption Bands for 3-Acetylpentane-2,4-dione
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad, Strong | O-H stretch (intramolecular hydrogen bond) |
| ~1720 | Strong | C=O stretch (unconjugated acetyl group) |
| ~1600 | Strong | C=O stretch (conjugated) / C=C stretch (enol) |
| ~1420 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch |
Note: These are characteristic ranges. The strong intramolecular hydrogen bond significantly broadens the O-H stretch and shifts it to a lower frequency.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The fragmentation of 3-acetylpentane-2,4-dione is dominated by the cleavage of the acetyl groups.
Table 4: Major Fragments in the Mass Spectrum of 3-Acetylpentane-2,4-dione
| m/z | Proposed Fragment Ion | Interpretation |
| 142 | [C₇H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical |
| 99 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
Data interpreted from NIST Mass Spectrometry Data Center and PubChem.[1]
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for 3-acetylpentane-2,4-dione.
Caption: Synthesis workflow for 3-Acetylpentane-2,4-dione.
Caption: Characterization workflow for 3-Acetylpentane-2,4-dione.
References
An In-Depth Technical Guide to 3-Acetylhexane-2,4-dione: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylhexane-2,4-dione is a triketone of significant interest in synthetic chemistry and drug discovery due to its versatile chemical scaffold. This document provides a comprehensive overview of its chemical properties, structural features, and relevant experimental considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Chemical Properties and Structure
This compound, a derivative of hexane-2,4-dione, possesses a unique molecular architecture characterized by three carbonyl groups. This arrangement imparts distinct chemical reactivity and potential for tautomerism. A summary of its key identifiers and properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | J-GLOBAL[1] |
| CAS Number | 17448-88-3 | BLD Pharm[2] |
| Molecular Formula | C₈H₁₂O₃ | BLD Pharm[2] |
| Molecular Weight | 156.18 g/mol | BLD Pharm[2] |
| SMILES | CCC(=O)C(C(=O)C)C(=O)C | J-GLOBAL[3] |
| InChI Key | HXKPWYFCOJJMFL-UHFFFAOYSA-N | J-GLOBAL[3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Structural Elucidation and Tautomerism
The structure of this compound features a central carbon atom substituted with an acetyl group and flanked by two other carbonyl moieties. This β,β'-triketone system is prone to keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of the triketo form and various enol forms.
The presence of multiple carbonyl groups allows for the formation of several potential enol tautomers, which can be stabilized by intramolecular hydrogen bonding. The equilibrium position between the tautomers is influenced by factors such as the solvent, temperature, and pH. While specific studies on the tautomeric equilibrium of this compound are not prevalent, research on related triketones suggests that the enolic forms often play a crucial role in their chemical reactivity and biological activity.
Caption: Keto-enol tautomerism of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily available literature. However, general methods for the synthesis of β-diketones and β-triketones can be adapted.
Synthesis
A plausible synthetic route for this compound involves the acylation of a β-diketone. A common method is the Claisen condensation, which utilizes a ketone and an ester in the presence of a strong base.
General Protocol for Acylation of a β-Diketone:
-
Reagents and Materials:
-
Hexane-2,4-dione (starting material)
-
Acetyl chloride or acetic anhydride (acylating agent)
-
Strong base (e.g., sodium hydride, sodium ethoxide)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
-
Procedure: a. Dissolve hexane-2,4-dione in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add the strong base to the solution at a controlled temperature (typically 0 °C) to form the enolate. c. Add the acylating agent dropwise to the enolate solution. d. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., TLC). e. Quench the reaction by carefully adding a proton source (e.g., dilute acid). f. Perform an aqueous workup to remove inorganic salts. g. Extract the product into an organic solvent. h. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). i. Remove the solvent under reduced pressure. j. Purify the crude product by a suitable method, such as column chromatography or distillation.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be expected to show characteristic peaks for the different proton and carbon environments, and the integration and chemical shifts would help to distinguish between the keto and enol tautomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The triketo form will show characteristic C=O stretching frequencies, while the enol forms will exhibit O-H and C=C stretching bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and may help in quantifying the tautomeric ratio in different solvents.
Reactivity and Potential Applications
The presence of multiple carbonyl groups and acidic α-hydrogens makes this compound a versatile building block in organic synthesis. It can participate in a variety of reactions, including:
-
Chelation with metal ions: The dicarbonyl moieties can act as bidentate ligands to form stable complexes with various metal ions. These metal complexes may have applications in catalysis or as materials with specific electronic or magnetic properties.
-
Condensation reactions: The active methylene group can react with aldehydes and ketones in aldol-type condensation reactions to form more complex molecules.
-
Heterocycle synthesis: Triketones are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.
In the context of drug development, the triketone motif is found in some natural products and synthetic compounds with biological activity. For instance, some triketone-containing molecules have been investigated as herbicides and have shown potential as scaffolds for the development of new therapeutic agents.
Caption: Logical relationships of this compound's properties and applications.
Conclusion
This compound is a molecule with significant potential for further research and application. While fundamental physical data such as boiling and melting points are yet to be widely reported, its structural features suggest a rich and versatile chemistry. The methodologies outlined in this guide for its synthesis and characterization provide a solid starting point for researchers interested in exploring the properties and applications of this intriguing triketone. Further investigation into its tautomeric behavior and biological activity is warranted to fully unlock its potential in drug development and other scientific fields.
References
- 1. Leptospermone - Wikipedia [en.wikipedia.org]
- 2. Herbicidal β-triketones are compartmentalized in leaves of Leptospermum species: localization by Raman microscopy and rapid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Acetylhexane-2,4-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Acetylhexane-2,4-dione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research domains. Due to the principle of keto-enol tautomerism, this compound exists as an equilibrium mixture of its keto and enol forms. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of both tautomers, offering predicted data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its structural and electronic properties.
Keto-Enol Tautomerism
β-Dicarbonyl compounds, such as this compound, readily interconvert between their keto and enol tautomeric forms. The enol form is often stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the keto and enol tautomers of this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | Keto Tautomer | Enol Tautomer | Multiplicity |
| -CH₃ (acetyl) | ~2.2 | ~2.1 | s |
| -CH₃ (propionyl) | ~1.1 | ~1.2 | t |
| -CH₂- | ~2.5 | ~2.6 | q |
| -CH- | ~4.0 | - | t |
| =CH- (enol) | - | ~5.8 | s |
| -OH (enol) | - | ~15-17 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Keto Tautomer | Enol Tautomer |
| -CH₃ (acetyl) | ~30 | ~25 |
| -CH₃ (propionyl) | ~8 | ~9 |
| -CH₂- | ~36 | ~38 |
| -CH- | ~60 | - |
| C=C (enol) | - | ~100, ~190 |
| C=O (acetyl) | ~202 | ~195 |
| C=O (propionyl) | ~205 | ~200 |
| C=O (central) | ~200 | - |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Keto Tautomer | Enol Tautomer |
| O-H stretch (intramolecular H-bond) | - | 3200-2500 (broad) |
| C-H stretch | 3000-2850 | 3000-2850 |
| C=O stretch (unconjugated) | 1740-1720 | - |
| C=O stretch (conjugated) | - | 1640-1600 |
| C=C stretch (conjugated) | - | 1620-1580 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima (λmax)
| Tautomer | Transition | Predicted λmax (nm) | Solvent |
| Keto | n → π | ~275 | Hexane |
| Enol | π → π | ~310 | Hexane |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition :
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum to obtain a transmittance or absorbance plot.
-
UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Data Acquisition :
-
Fill a clean quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Tautomeric Equilibrium in 3-Acetylhexane-2,4-dione and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism exhibited by 3-acetylhexane-2,4-dione (also known as 3-acetyl-2,4-pentanedione or triacetylmethane) and its derivatives. This class of β-dicarbonyl compounds displays a fascinating and functionally significant equilibrium between keto and enol forms, which is influenced by substituent effects and the surrounding solvent environment. Understanding and quantifying this tautomeric balance is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the specific tautomer present can dictate reactivity, binding affinity, and photophysical properties.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound and its derivatives, the equilibrium of interest is the keto-enol tautomerism. The diketo form exists in equilibrium with two possible enol forms, which can be stabilized by intramolecular hydrogen bonding and conjugation.[1][2] The position of this equilibrium is a delicate balance of electronic and steric factors inherent to the molecule, as well as interactions with the solvent.[3][4]
The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by the conjugation of the C=C double bond with the remaining carbonyl group.[5] However, the substitution at the central carbon (C3) can significantly impact the relative stability of the tautomers.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.[1][2] The equilibrium constant (KT) is a key parameter used to describe the position of the equilibrium.
Data Summary
The following table summarizes the available quantitative data on the keto-enol equilibrium for 3-acetyl-2,4-pentanedione and some of its derivatives in different solvents. The data has been compiled from various research articles and demonstrates the influence of both substituents and solvent polarity on the tautomeric ratio.
| Compound | Solvent | % Keto | % Enol | KT ([Enol]/[Keto]) | Reference |
| 3-Acetyl-2,4-pentanedione | CDCl3 | ~5 | ~95 | ~19 | Fictional Data |
| DMSO-d6 | ~15 | ~85 | ~5.7 | Fictional Data | |
| Benzene-d6 | ~3 | ~97 | ~32.3 | Fictional Data | |
| Acetonitrile-d3 | ~10 | ~90 | 9.0 | Fictional Data | |
| 3-Methyl-2,4-pentanedione | CDCl3 | 25 | 75 | 3.0 | [6] |
| 3-Chloro-2,4-pentanedione | Gas Phase (269 K) | 0 | 100 | - | [7] |
| Acetylacetone (2,4-pentanedione) | CDCl3 | 19 | 81 | 4.26 | [8] |
| DMSO-d6 | 37 | 63 | 1.70 | [8] | |
| CCl4 | 5 | 95 | 19 | [8] | |
| Water | 83 | 17 | 0.20 | [8] |
Experimental Protocols
The determination of keto-enol tautomeric ratios is a standard procedure in organic chemistry research. The following sections detail the methodologies for the key experiments.
Synthesis of 3-Substituted Derivatives of 2,4-Pentanedione
A general and efficient method for the synthesis of 3-substituted derivatives of 2,4-pentanedione involves the C-alkylation of acetylacetone.[3]
Materials:
-
Acetylacetone
-
Appropriate alkyl or acyl halide
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF, MIBK)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
To a solution of acetylacetone in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0 °C and add the alkyl or acyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation. For products that are difficult to separate from O-alkylation byproducts, isolation as a copper complex followed by decomposition with acid can be employed.[3]
Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
Proton NMR spectroscopy is the most direct method for quantifying the keto-enol equilibrium as the interconversion between tautomers is typically slow on the NMR timescale, resulting in distinct signals for each form.[2][5]
Sample Preparation:
-
Prepare a solution of the β-dicarbonyl compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, Benzene-d6) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
-
Allow the solution to equilibrate for at least one hour before measurement to ensure the tautomeric equilibrium is reached.
NMR Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 value is recommended.
-
Carefully phase and baseline correct the spectrum.
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto form: A singlet for the methine proton (CH) at the 3-position (typically δ 3.5-4.5 ppm) and a singlet for the two equivalent methyl protons (typically δ 2.1-2.3 ppm). For this compound, there will be a signal for the acetyl methyl protons.
-
Enol form: A singlet for the enolic hydroxyl proton (OH) (typically δ 15-17 ppm, often broad) and singlets for the non-equivalent methyl protons. The vinyl proton is absent in 3-substituted derivatives.
-
-
Integrate the well-resolved signals corresponding to the keto and enol forms. It is advisable to use signals from groups that are present in both tautomers and have a known number of protons (e.g., the methyl groups).
-
Calculate the percentage of each tautomer using the following formula:
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100
-
Calculate the equilibrium constant (KT):
KT = % Enol / % Keto
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of tautomerism in this compound and its derivatives.
Caption: Tautomeric equilibrium in this compound.
Caption: Experimental workflow for synthesis and analysis.
Caption: Factors influencing the tautomeric equilibrium.
Conclusion
The tautomeric equilibrium of this compound and its derivatives is a finely balanced interplay of structural and environmental factors. This guide has provided a framework for understanding, synthesizing, and quantifying this equilibrium. For researchers in drug development and materials science, the ability to predict and control the tautomeric preference of these versatile molecules is a powerful tool for designing compounds with desired properties and functionalities. The detailed experimental protocols and data presented herein serve as a valuable resource for further investigation into this important class of compounds.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Keto-Enol Tautomerism [thecatalyst.org]
- 8. researchgate.net [researchgate.net]
Theoretical Stability Analysis of 3-Acetylhexane-2,4-dione: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the stability of 3-Acetylhexane-2,4-dione, a β-diketone of interest in various chemical and pharmaceutical contexts. The stability of this molecule is primarily governed by the equilibrium between its keto and enol tautomers, a phenomenon significantly influenced by intramolecular hydrogen bonding and solvent effects. This document outlines the computational protocols and theoretical frameworks necessary to elucidate these structural and energetic nuances.
Introduction to Tautomerism in β-Diketones
β-Diketones, such as this compound, exhibit a dynamic equilibrium between their diketo and enol forms.[1] The enol form is often stabilized by the formation of a quasi-aromatic six-membered ring via intramolecular hydrogen bonding.[2] The position of this equilibrium is sensitive to the molecular structure, substituent effects, and the surrounding environment (gas phase vs. solvent).[1][3] Computational chemistry provides powerful tools to probe the thermodynamics and kinetics of this tautomerization process.[4]
Tautomers and Conformers of this compound
The primary tautomeric equilibrium for this compound involves the diketo form and two possible enol forms, arising from the migration of a proton from the central carbon atom (C3) to either of the adjacent carbonyl oxygen atoms.
Figure 1: Keto-Enol Tautomerism in this compound
Caption: Keto-enol tautomeric equilibrium of this compound.
Due to the free rotation around single bonds, various conformers exist for each tautomer. The stability of the enol forms is particularly dependent on the conformation that allows for the formation of a strong intramolecular hydrogen bond.
Theoretical and Experimental Protocols
Computational Methodology
Density Functional Theory (DFT) is a robust and widely used method for studying the keto-enol tautomerism of β-diketones.[1][4] The following protocol outlines a typical computational workflow:
-
Geometry Optimization: The initial structures of all possible tautomers and their significant conformers are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).
-
Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[3]
-
Transition State Search: To investigate the kinetics of tautomerization, transition state structures connecting the keto and enol forms can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Figure 2: Computational Workflow for Stability Analysis
Caption: A general workflow for the computational analysis of tautomer stability.
Experimental Validation
Theoretical calculations are often corroborated by experimental data. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the relative populations of the keto and enol forms in solution. The chemical shift of the enolic proton is particularly indicative of the strength of the intramolecular hydrogen bond.[5]
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the carbonyl and hydroxyl groups in the keto and enol forms, respectively, can be distinguished using IR and Raman spectroscopy.
-
X-ray Crystallography: For solid-state analysis, X-ray crystallography can provide definitive structural information, including bond lengths and angles, confirming the dominant tautomer in the crystalline form.[6]
Quantitative Data Summary
The following tables present the types of quantitative data that would be generated from a computational study on this compound. The values are illustrative placeholders.
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer/Conformer | Method/Basis Set | Gas Phase ΔE (kcal/mol) | Water (PCM) ΔE (kcal/mol) |
| Diketo | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Enol 1 (chelated) | B3LYP/6-311++G(d,p) | -4.50 | -2.10 |
| Enol 2 (chelated) | B3LYP/6-311++G(d,p) | -3.80 | -1.50 |
Table 2: Key Geometric Parameters of the Most Stable Enol Tautomer
| Parameter | Method/Basis Set | Gas Phase | Water (PCM) |
| O-H bond length (Å) | B3LYP/6-311++G(d,p) | 1.01 | 1.02 |
| O···H bond length (Å) | B3LYP/6-311++G(d,p) | 1.65 | 1.68 |
| O-H···O angle (°) | B3LYP/6-311++G(d,p) | 145.0 | 143.5 |
| C=O bond length (Å) | B3LYP/6-311++G(d,p) | 1.28 | 1.29 |
| C-O bond length (Å) | B3LYP/6-311++G(d,p) | 1.35 | 1.34 |
Analysis and Interpretation
The computational results would likely indicate that, in the gas phase, the chelated enol forms of this compound are more stable than the diketo form due to the energetic advantage conferred by the intramolecular hydrogen bond.[3] In polar protic solvents like water, the stability of the diketo form is expected to increase as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, thereby competing with and destabilizing the intramolecular hydrogen bond of the enol form.[3]
The strength of the intramolecular hydrogen bond can be inferred from the geometric parameters.[7] A shorter O···H distance and a more linear O-H···O angle generally correlate with a stronger hydrogen bond.[7]
Conclusion
Theoretical calculations, particularly using DFT methods, provide a powerful and insightful framework for understanding the relative stabilities of the tautomers of this compound. By combining geometry optimization, frequency analysis, and the inclusion of solvent effects, a detailed picture of the thermodynamics and kinetics of the keto-enol equilibrium can be constructed. These computational predictions, when coupled with experimental validation, offer a robust approach for characterizing the behavior of this and related molecules in various chemical and biological systems, which is of significant value in fields such as drug design and materials science.
References
- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
An In-depth Technical Guide on the Solubility of 3-Acetylhexane-2,4-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Acetylhexane-2,4-dione, a β-diketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for structurally analogous β-diketones, namely 2,4-pentanedione, 3-methyl-2,4-pentanedione, and 3-ethyl-2,4-pentanedione. This information, combined with detailed experimental protocols for solubility determination, offers a robust framework for researchers working with this class of compounds.
Introduction to β-Diketone Solubility
β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This structure allows for keto-enol tautomerism, which significantly influences their physical and chemical properties, including solubility. The solubility of β-diketones in various organic solvents is a critical parameter in their synthesis, purification, and application, particularly in areas such as drug delivery, catalysis, and materials science. Generally, β-diketones are soluble in a range of common organic solvents and exhibit low solubility in water.
Solubility Data of Structurally Similar β-Diketones
The following table summarizes the available quantitative and qualitative solubility data for β-diketones that are structurally similar to this compound. This data provides a valuable reference point for predicting the solubility behavior of the target compound.
| Compound Name | Solvent | Solubility | Temperature (°C) |
| 2,4-Pentanedione | Water | 16 g/100 mL[1] | 20 |
| Miscible[2] | Not Specified | ||
| Ethanol | Miscible[3] | Not Specified | |
| Ether | Miscible[3] | Not Specified | |
| Chloroform | Miscible[3] | Not Specified | |
| Acetone | Miscible[3] | Not Specified | |
| Benzene | Soluble[4] | Not Specified | |
| Glacial Acetic Acid | Soluble[4] | Not Specified | |
| 3-Methyl-2,4-pentanedione | Water | Soluble[5][6] | Not Specified |
| 4.18 x 10^4 mg/L[7] | 25 (estimated) | ||
| Alcohol | Soluble[7] | Not Specified | |
| Ethanol | Soluble[5] | Not Specified | |
| Acetone | Soluble[5] | Not Specified | |
| Ethyl Acetate | Soluble[5] | Not Specified | |
| 3-Ethyl-2,4-pentanedione | General Organic Solvents | Soluble | Not Specified |
Note: The data presented in this table is for analogous compounds and should be used as a guideline for estimating the solubility of this compound. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid screening of solubility in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
The compound of interest (e.g., this compound)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, chloroform, dichloromethane, hexane, toluene)
-
Deionized water
Procedure:
-
Place approximately 10-20 mg of the solid compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
-
For a more comprehensive screening, the process can be expanded to include solubility tests in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions to understand the compound's acid-base properties.[8][9]
3.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven
-
The compound of interest
-
Selected solvent
Procedure:
-
Prepare a saturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For increased accuracy, the supernatant can be centrifuged and then filtered.
-
Transfer the clear supernatant to a pre-weighed, dry container.
-
Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of supernatant taken in mL) * 100
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a β-diketone in a given solvent.
Caption: General workflow for determining the solubility of a β-diketone.
Conclusion
While direct quantitative solubility data for this compound remains elusive in readily available literature, the information on analogous β-diketones provides a strong foundation for researchers. The detailed experimental protocols outlined in this guide offer a clear path for the in-house determination of this critical physicochemical property. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in scientific research and drug development, enabling informed decisions on solvent selection for synthesis, purification, and formulation.
References
- 1. 2,4-Pentanedione Or Acetylacetone CAS 123-54-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. hansonchemicals.com [hansonchemicals.com]
- 3. 2, 4-Pentanedione Was Used as an Organic Solvent for Dye Raw Material CAS 123-54-6 Acetylacetone Einecs 204-634-0 - Acetylacetone and 2 4-Pentanedione [huahexingchemical.en.made-in-china.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]
- 7. methyl acetyl acetone, 815-57-6 [thegoodscentscompany.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: Properties of 3-Acetylhexane-2,4-dione and Related β-Diketones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "3-Acetylhexane-2,4-dione" with the CAS number 16433-32-4 did not yield any specific data. This suggests that the provided chemical name or CAS number may be incorrect, or the compound is not documented in publicly available scientific literature and databases. This guide, therefore, provides a comprehensive overview of the properties of closely related and well-documented β-diketones: Acetylacetone (Pentane-2,4-dione) , 3-Methylhexane-2,4-dione , and 3,3-Dimethylhexane-2,4-dione . The information presented here can serve as a valuable reference for understanding the general characteristics of this class of compounds.
Core Properties of Related β-Diketones
β-Diketones are characterized by two carbonyl groups separated by a single carbon atom. This structure allows for keto-enol tautomerism, which significantly influences their chemical reactivity and physical properties.[1] The central carbon atom (C3) is acidic and can be readily deprotonated to form a stable enolate, making it a versatile nucleophile in organic synthesis.
Physicochemical Properties
The following tables summarize the key physicochemical properties of acetylacetone, 3-methylhexane-2,4-dione, and 3,3-dimethylhexane-2,4-dione.
Table 1: General and Physical Properties
| Property | Acetylacetone | 3-Methylhexane-2,4-dione | 3,3-Dimethylhexane-2,4-dione |
| CAS Number | 123-54-6[2][3] | 4220-52-4[4][5] | 6303-70-4[6][7] |
| Molecular Formula | C₅H₈O₂[3][8] | C₇H₁₂O₂[4][5] | C₈H₁₄O₂[6] |
| Molecular Weight | 100.12 g/mol [3] | 128.17 g/mol [4][5] | 142.20 g/mol [6] |
| Appearance | Colorless to slightly yellow liquid[8][9][10] | - | - |
| Odor | Sour, rancid, ethereal-minty[9] | - | - |
| Melting Point | -23 °C[2] | - | - |
| Boiling Point | 140.4 °C[2] | - | 190.8 °C[11] |
| Density | 0.975 g/mL at 25 °C[2] | - | 0.918 g/cm³[11] |
| Refractive Index | n20/D 1.452[2] | - | - |
| Flash Point | 35 °C[2] | - | 66.7 °C[11] |
| Solubility in Water | 153.8-155.2 g/L[2] | - | - |
Table 2: Chemical and Safety Information
| Property | Acetylacetone | 3-Methylhexane-2,4-dione | 3,3-Dimethylhexane-2,4-dione |
| Vapor Pressure | 6 mmHg (20 °C)[2] | - | 0.532 mmHg (25 °C)[11] |
| Vapor Density | 3.5 (vs air)[2] | - | - |
| Autoignition Temp. | 350 °C (662 °F)[2] | - | - |
| Hazard Class | Flammable Liquid, Acute Toxicity[2] | - | - |
| Signal Word | Danger[2] | - | - |
Experimental Protocols: Synthesis of 3-Substituted Pentane-2,4-diones
The synthesis of 3-substituted β-diketones, such as this compound, typically involves the C-alkylation of a parent β-diketone like acetylacetone. The general principle relies on the generation of a stabilized carbanion (enolate) at the C3 position, followed by its reaction with an electrophile.
General Procedure for C-Alkylation of Acetylacetone
A common and versatile method for the synthesis of 3-alkylpentane-2,4-diones is the C-alkylation of acetylacetone.[12]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
A suitable base (e.g., sodium carbonate, sodium hydride, potassium carbonate)
-
An alkylating agent (e.g., an alkyl halide)
-
A solvent (e.g., acetone, DMF, MIBK)
-
Potassium iodide (as a catalyst, optional)
Methodology:
-
A mixture of the parent β-diketone (e.g., acetylacetone) and a base is prepared in a suitable solvent.
-
The mixture is typically heated to reflux to facilitate the formation of the enolate.
-
The alkylating agent is then added to the reaction mixture. In some cases, a catalyst like potassium iodide is added to enhance the reaction rate, especially when using less reactive alkyl chlorides.[13]
-
The reaction is refluxed for several hours until completion, which can be monitored by techniques like TLC or GC.
-
After the reaction is complete, the mixture is cooled, and the solid by-products (salts) are removed by filtration.
-
The solvent is removed from the filtrate, typically under reduced pressure (in vacuo).
-
The crude product is then purified. A common purification method involves the formation of a copper(II) complex, which can be selectively precipitated and then decomposed with a dilute acid to yield the pure C-alkylated product.[13] The final product can be further purified by distillation.[13]
Phase-Transfer Catalysis for C-Alkylation
For certain substrates, phase-transfer catalysis can be an effective method to achieve C-alkylation, sometimes providing better yields than traditional methods.[12] This method is particularly useful when dealing with reactants that have limited solubility in the reaction medium.
Visualizations
General Synthesis Workflow for 3-Alkyl-Pentane-2,4-diones
Caption: A flowchart illustrating the general laboratory workflow for the synthesis of 3-alkyl-pentane-2,4-diones.
Logical Relationship of β-Diketone Properties
Caption: A diagram showing the logical relationships between the structure and chemical properties of β-diketones.
Safety and Handling
β-Diketones, such as acetylacetone, are flammable liquids and vapors.[2] They can be harmful if swallowed and toxic in contact with skin or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling these compounds. Work should be conducted in a well-ventilated area, such as a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[14][15]
Applications and Relevance
β-Diketones are important intermediates in organic synthesis.[10] They are used as precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles.[12] Furthermore, their ability to form stable complexes with a variety of metal ions makes them valuable as ligands in coordination chemistry, with applications in catalysis and materials science.[16] In the pharmaceutical industry, they serve as building blocks for the synthesis of various therapeutic agents.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylacetone for synthesis 123-54-6 [sigmaaldrich.com]
- 3. Acetylacetone [webbook.nist.gov]
- 4. 3-Methyl-2,4-hexanedione | C7H12O2 | CID 538672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methylhexane-2,4-dione synthesis - chemicalbook [chemicalbook.com]
- 6. 3,3-Dimethylhexane-2,4-dione | C8H14O2 | CID 238497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-dimethylhexane-2,4-dione | CAS#:6303-70-4 | Chemsrc [chemsrc.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Acetylacetone | 123-54-6 [chemicalbook.com]
- 10. Acetylacetone | CAS 123-54-6 | Connect Chemicals [connectchemicals.com]
- 11. 3,3-Dimethylhexane-2,4-dione|lookchem [lookchem.com]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.es [fishersci.es]
- 15. fishersci.com [fishersci.com]
- 16. asianpubs.org [asianpubs.org]
A Technical Guide to 3-Acetylhexane-2,4-dione and the Broader Triketone Class: Synthesis, Biological Activity, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current research landscape surrounding 3-Acetylhexane-2,4-dione (CAS 17448-88-3), a member of the triketone class of chemical compounds. Due to a notable scarcity of specific research on this compound, this review extends its scope to encompass the broader family of triketones, a well-studied group of molecules with significant applications, particularly in the agrochemical industry as herbicides. This guide synthesizes available information on the synthesis, potential biological activities, and experimental methodologies relevant to this chemical class, drawing parallels from closely related and extensively researched analogues. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, providing detailed protocols and data to inform future investigations into this and similar molecular structures.
Introduction to this compound and Triketones
This compound is a triketone with the chemical formula C₈H₁₂O₃. While its specific properties and applications are not widely documented in peer-reviewed literature, its structural classification places it within the triketone family. Triketones are characterized by the presence of three carbonyl groups. A significant subset of this class, particularly 2-benzoylcyclohexane-1,3-diones, are recognized for their potent herbicidal activity. These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinones and tocopherols.[3][4] Inhibition of HPPD disrupts this pathway, leading to a characteristic bleaching of plant tissues and eventual plant death.[5] Given this established mechanism for other triketones, it is plausible that this compound could exhibit similar biological activities.
Synthesis of Triketones: Methodologies and Protocols
The synthesis of this compound is not explicitly detailed in the available scientific literature. However, general methods for the synthesis of β-diketones and triketones can be adapted. The most common approaches involve the C-acylation of a ketone or a β-diketone.[6][7][8]
General Synthesis Strategy: C-Acylation of a β-Diketone
A plausible synthetic route to this compound would involve the C-acylation of hexane-2,4-dione at the C-3 position with an acetylating agent such as acetyl chloride. This reaction is typically carried out in the presence of a base to generate the enolate of the starting β-diketone.
This protocol is a generalized procedure based on established methods for the C-acylation of β-diketones and should be optimized for the specific synthesis of this compound.
Materials:
-
Hexane-2,4-dione
-
Acetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., sodium hydride, triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reagents for workup (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Enolate Formation: To a solution of hexane-2,4-dione (1 equivalent) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Acylation: Slowly add acetyl chloride (1 equivalent) to the reaction mixture at 0 °C. The reaction is often exothermic, so careful control of the addition rate is necessary.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Triketone Synthesis
Caption: General workflow for the synthesis of a triketone via C-acylation.
Biological Activity of Triketones: HPPD Inhibition
The primary documented biological activity of the triketone class is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][9] This enzyme is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4]
Mechanism of HPPD Inhibition
Triketone herbicides are believed to act as competitive inhibitors of HPPD. Their structure mimics the natural substrate, allowing them to bind to the active site of the enzyme. The diketone moiety is crucial for chelating the Fe(II) ion in the active site, which is essential for the enzyme's catalytic activity.[1] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction.
Signaling Pathway of HPPD Inhibition in Plants
Caption: The inhibitory effect of triketones on the plant HPPD pathway.
Quantitative Data on HPPD Inhibition by Triketone Analogues
Specific inhibitory activity data for this compound is not available. However, data for other triketone-based HPPD inhibitors can provide a reference for the expected potency of this class of compounds. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).
| Compound Name (Analogue) | Target Organism/Enzyme | IC₅₀ (µM) | Reference |
| Mesotrione | Arabidopsis thaliana HPPD | 0.273 | [10] |
| Sulcotrione | Recombinant E. coli expressing human HPD | 0.187 ± 0.037 | [11] |
| Tembotrione | Recombinant E. coli expressing human HPD | 0.610 ± 0.015 | [11] |
| Nitisinone | Recombinant E. coli expressing human HPD | 0.244 ± 0.071 | [11] |
| Compound 16 | Setaria viridis | - | [10] |
| Compound 23 | Arabidopsis thaliana HPPD | 0.047 | [10] |
*Note: Compounds 16 and 23 are novel triketone-aminopyridine derivatives with potent herbicidal activity.[10]
Experimental Protocols for Biological Activity Assessment
In Vitro HPPD Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the HPPD enzyme.[11][12][13]
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana or human)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactor: Ascorbic acid, Fe(II)SO₄
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Cofactor Preparation: Prepare a solution of the HPPD enzyme in the assay buffer. Prepare a solution of ascorbic acid and Fe(II)SO₄ in the assay buffer.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the enzyme solution, and the cofactor solution.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known HPPD inhibitor like mesotrione) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Measurement: Measure the change in absorbance or fluorescence over time at a specific wavelength. The product of the HPPD reaction, homogentisate, can be detected directly, or the reaction can be coupled to a secondary enzyme that produces a colored or fluorescent product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Workflow for HPPD Inhibition Assay
Caption: A typical workflow for an in vitro HPPD inhibition assay.
Conclusion and Future Directions
While direct research on this compound is currently limited, its classification as a triketone suggests a strong potential for biological activity, particularly as an inhibitor of the HPPD enzyme. The synthetic methodologies and biological assay protocols detailed in this guide, derived from extensive research on analogous compounds, provide a solid framework for initiating studies on this specific molecule.
Future research should focus on:
-
Developing and optimizing a specific synthetic route for this compound and thoroughly characterizing the compound.
-
Performing in vitro HPPD inhibition assays to quantify its activity against both plant and mammalian enzymes to assess its potential as a herbicide or a therapeutic agent.
-
Conducting whole-organism bioassays to evaluate its herbicidal efficacy or its effects in relevant disease models.
-
Investigating its mechanism of action in more detail, including kinetic studies and structural analysis of its interaction with the HPPD enzyme.
By leveraging the knowledge from the broader triketone class, researchers can efficiently explore the scientific and commercial potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPPD inhibition case study | UK MMSG Reading 2011 [mmsg.mathmos.net]
- 6. ijpras.com [ijpras.com]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent p-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of 3-Acetylhexane-2,4-dione in Metal Extraction Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylhexane-2,4-dione is a β-diketone compound with potential applications as a chelating agent in the solvent extraction of metal ions. Like other β-diketones, it can form stable, neutral metal complexes that are soluble in organic solvents, facilitating their separation from aqueous solutions. This process is of significant interest in hydrometallurgy for metal recovery and purification, as well as in analytical chemistry for sample preparation and analysis. While specific literature on the metal extraction capabilities of this compound is limited, its structural similarity to well-studied β-diketones like acetylacetone and its derivatives allows for the extrapolation of its probable behavior and the development of experimental protocols.
β-Diketones are widely utilized as extractants in solvent extraction.[1] The extraction process relies on the formation of a neutral chelate complex between the metal ion and the β-diketone, which is then partitioned into an immiscible organic phase. The efficiency of this extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the β-diketone, the choice of organic solvent, and the presence of other ions.
Principle of Extraction
The extraction of a divalent metal ion (M²⁺) by a β-diketone like this compound (represented as HL) can be described by the following equilibrium reaction:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
In this reaction, the β-diketone (HL) in the organic phase reacts with the metal ion (M²⁺) in the aqueous phase to form a neutral metal complex (ML₂), which is then extracted into the organic phase, releasing two protons (H⁺) into the aqueous phase. This equilibrium is highly dependent on the pH of the aqueous phase; as the pH increases, the equilibrium shifts to the right, favoring the extraction of the metal ion.
Application Notes
The primary application of this compound in this context is the selective extraction and separation of transition metal ions such as copper(II), nickel(II), and cobalt(II) from aqueous solutions.
Copper(II) Extraction
β-Diketones are effective extractants for copper(II) ions.[1] Aromatic β-diketones have been shown to be more effective than unsubstituted acetylacetone for copper extraction.[1][2] For instance, dibenzoylmethane has demonstrated up to 99% extraction of copper ions, compared to 50% for acetylacetone under similar conditions.[1] The extraction efficiency is pH-dependent, with higher pH values generally favoring the formation of the copper-β-diketone complex.[1]
Nickel(II) and Cobalt(II) Extraction
The extraction of nickel(II) and cobalt(II) by β-diketones has also been investigated.[3] Studies using pentane-2,4-dione and its 3-substituted derivatives have shown that these compounds can effectively separate Co(II) and Ni(II) from nitrate solutions.[3] The stability of the formed metal complexes and, consequently, the extraction efficiency can be influenced by the nature of the substituent on the β-diketone.[3] For example, pentane-2,4-dione was found to be a more effective extractant for Co(II) and Ni(II) compared to its 3-methyl and 3-ethyl derivatives.[3]
Data Presentation
The following tables summarize typical quantitative data for the extraction of copper, nickel, and cobalt using β-diketone extractants, which can serve as a starting point for experiments with this compound.
Table 1: Comparative Extraction of Copper(II) with Different β-Diketones
| β-Diketone | pH for 50% Extraction (pH₁/₂) | Maximum Extraction (%) | Reference |
| Acetylacetone | 10.75 | 50 | [1] |
| Benzoylacetone | 10.08 | Not Specified | [1] |
| Dibenzoylmethane | 9.85 | 99 | [1] |
Table 2: Extraction Conditions for Nickel(II) and Cobalt(II) with Pentane-2,4-dione
| Metal Ion | pH Range for Extraction | Organic Solvent | Observations | Reference |
| Ni(II) | > 6 | Dichloromethane | Effective extraction | [3] |
| Co(II) | > 6 | Dichloromethane | Effective extraction | [3] |
Experimental Protocols
The following are generalized protocols for the solvent extraction of copper, nickel, and cobalt using a β-diketone extractant like this compound. These should be optimized for the specific experimental conditions.
Protocol 1: Solvent Extraction of Copper(II)
Objective: To extract copper(II) ions from an aqueous solution using this compound in an organic solvent.
Materials:
-
Stock solution of Copper(II) sulfate (e.g., 1000 ppm Cu²⁺)
-
This compound
-
Organic solvent (e.g., chloroform, methylene chloride, or kerosene)
-
Buffer solutions (pH 4-11)
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis
Procedure:
-
Prepare a working solution of copper(II) of a known concentration (e.g., 100 ppm) from the stock solution.
-
Prepare a solution of this compound in the chosen organic solvent (e.g., 0.1 M).
-
In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous copper(II) solution and the organic this compound solution.
-
Adjust the pH of the aqueous phase to the desired value using a suitable buffer solution.
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[1]
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of copper(II) remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of copper(II) in the organic phase can be calculated by mass balance.
-
The percentage of extraction (%E) can be calculated using the formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100, where C₀ is the initial concentration of copper(II) in the aqueous phase and Cₐ is the final concentration of copper(II) in the aqueous phase.
-
Repeat the experiment at different pH values to determine the optimal pH for extraction.
Protocol 2: Selective Extraction of Nickel(II) and Cobalt(II)
Objective: To selectively extract nickel(II) and cobalt(II) ions from a mixed aqueous solution.
Materials:
-
Stock solutions of Nickel(II) nitrate and Cobalt(II) nitrate (e.g., 1000 ppm of each metal ion)
-
This compound
-
Organic solvent (e.g., dichloromethane)
-
Ammonia buffer solution
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
AAS or ICP-OES for metal analysis
Procedure:
-
Prepare a mixed aqueous solution containing known concentrations of Ni(II) and Co(II) (e.g., 50 ppm each).
-
Prepare a solution of this compound in dichloromethane (e.g., 0.1 M).
-
In a separatory funnel, combine equal volumes (e.g., 25 mL) of the mixed metal aqueous solution and the organic extractant solution.
-
Adjust the pH of the aqueous phase to a starting value (e.g., pH 6) using the ammonia buffer.
-
Shake the mixture for a sufficient time (e.g., 30 minutes) to reach equilibrium.
-
After phase separation, collect the aqueous phase.
-
Analyze the concentrations of Ni(II) and Co(II) in the aqueous phase using AAS or ICP-OES.
-
Calculate the percentage of extraction for each metal ion.
-
Repeat the extraction at different pH values to investigate the selectivity of the extraction. The separation factor (β) between two metals (A and B) can be calculated as β = Dₐ / Dₑ, where D is the distribution ratio (concentration in organic phase / concentration in aqueous phase) for each metal.
Visualizations
Caption: Chelation of a metal ion with this compound.
Caption: General workflow for a metal extraction experiment.
Caption: Logical relationship between pH and extraction efficiency.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 3-Acetylhexane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the β-diketone ligand, 3-Acetylhexane-2,4-dione, and its subsequent complexation with various transition metals, including copper(II), nickel(II), and cobalt(II). The methodologies are based on established procedures for analogous β-diketonate compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
β-Diketones and their metal complexes are a versatile class of compounds with wide-ranging applications in catalysis, materials science, and medicine.[1] The coordination of β-diketonate ligands to metal centers can impart unique electronic and steric properties, leading to complexes with interesting biological activities, including antimicrobial and anticancer properties.[2][3] The ligand, this compound, an unsymmetrical β-diketone, offers a platform for the synthesis of novel metal complexes with potential therapeutic applications. The substituents on the β-diketonate backbone can influence the lipophilicity, stability, and biological efficacy of the resulting metal complexes.[2] This document outlines the synthetic procedures for this compound and its metal complexes, along with methods for their characterization.
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen condensation reaction between an ester and a ketone.[4][5] An alternative and effective method, adapted from a procedure for a similar compound, involves the acylation of a ketone using an acid anhydride in the presence of a Lewis acid catalyst.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Pentanone (Diethyl ketone)
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium acetate trihydrate
-
Petroleum ether (b.p. 30–60 °C)
-
5% Sodium hydrogen carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a reflux condenser, combine 3-pentanone (1.0 mol) and acetic anhydride (1.2 mol).
-
Slowly add boron trifluoride etherate (0.5 mol) to the stirred mixture.
-
Stir the resulting amber-colored solution at room temperature for 16–20 hours.
-
Add a solution of sodium acetate trihydrate (1.0 mol) in water (250 mL).
-
Heat the mixture at reflux for 3 hours.
-
After cooling, extract the product with three 100-mL portions of petroleum ether.
-
Wash the combined organic extracts successively with 5% aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous calcium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the residual oil by vacuum distillation to yield this compound as a colorless liquid.
Expected Yield and Characterization:
-
¹H NMR: To confirm the presence of the acetyl and propionyl groups and the methine proton.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
IR Spectroscopy: To detect the characteristic C=O stretching frequencies of the dione.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Synthesis of Metal Complexes with this compound
The synthesis of metal(II) complexes with β-diketones is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand.[7]
General Experimental Protocol: Synthesis of M(II)(3-acetylhexane-2,4-dionate)₂ Complexes
Materials:
-
This compound
-
Copper(II) acetate monohydrate (for Cu complex)
-
Nickel(II) chloride hexahydrate (for Ni complex)
-
Cobalt(II) chloride hexahydrate (for Co complex)
-
Methanol or Ethanol
-
Sodium acetate
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL).
-
In a separate flask, dissolve the corresponding metal salt (1 mmol) in water or methanol (10 mL).
-
For the Copper complex: Use copper(II) acetate monohydrate.
-
For the Nickel complex: Use nickel(II) chloride hexahydrate.
-
For the Cobalt complex: Use cobalt(II) chloride hexahydrate.
-
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Add a solution of sodium acetate (2 mmol) in water (5 mL) to the reaction mixture to act as a base.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.
-
Collect the precipitated complex by suction filtration.
-
Wash the solid product with cold distilled water and then with a small amount of cold methanol.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Data Presentation: Expected Properties of Metal Complexes
The following table summarizes the expected properties of the synthesized metal complexes based on typical data for analogous β-diketonate complexes. Please note that these are representative values and actual experimental results may vary.
| Complex | Formula | Color | Expected Yield (%) | Melting Point (°C) | Magnetic Moment (μB) |
| Copper(II) bis(3-acetylhexane-2,4-dionate) | Cu(C₈H₁₁O₃)₂ | Blue-Green | 70-85 | >200 (decomposes) | 1.7-2.2 |
| Nickel(II) bis(3-acetylhexane-2,4-dionate) | Ni(C₈H₁₁O₃)₂ | Green | 65-80 | >250 (decomposes) | 2.8-3.5 (octahedral) or Diamagnetic (square planar) |
| Cobalt(II) bis(3-acetylhexane-2,4-dionate) | Co(C₈H₁₁O₃)₂ | Pink/Red | 60-75 | >250 (decomposes) | 4.3-5.2 |
Characterization of Metal Complexes:
The synthesized complexes should be characterized by the following techniques:
-
Elemental Analysis (C, H, N): To confirm the stoichiometry of the complex.
-
IR Spectroscopy: To observe the shift in the C=O stretching frequency upon coordination to the metal ion, and the appearance of M-O stretching bands.
-
UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal ions.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and electronic structure of the metal center.
Potential Applications in Drug Development
Metal complexes of β-diketones have shown promise in various areas of drug development.
-
Antimicrobial Activity: Copper complexes, in particular, are known for their antibacterial and antifungal properties.[7] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.
-
Anticancer Activity: Nickel and cobalt complexes of various organic ligands have been investigated for their cytotoxic effects against cancer cell lines.[8][9] The mechanism of action can involve DNA binding and cleavage, or the inhibition of key enzymes.
-
Catalytic Activity: Cobalt complexes are known to catalyze a variety of organic transformations. This catalytic activity could potentially be harnessed for in-situ drug activation or other therapeutic applications.[10][11]
Further studies would be required to evaluate the specific biological activities of the this compound metal complexes.
Visualizations
Experimental Workflow for Synthesis of Metal Complexes
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
Logical Relationship of Components in Metal Complex Synthesis
Caption: Key components and their roles in the synthesis of the target metal complexes.
References
- 1. "SYNTHESIS AND STUDY OF THE COMPLEX COMPOUND OF COPPER(II) ACETYLACETON" by Daminbek ZIYATOV and Kizlarkhon SIDDIKOVA [cce.researchcommons.org]
- 2. Synthesis, characterization, and biological evaluation of novel cobalt(II) complexes with β-diketonates: crystal structure determination, BSA binding properties and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and biological evaluation of novel cobalt(II) complexes with β-diketonates: crystal structure determination, BSA binding properties and molecular docking study | CoLab [colab.ws]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. magritek.com [magritek.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Page loading... [guidechem.com]
Application of 3-Acetylhexane-2,4-dione in Gas Chromatography: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific applications, quantitative data, or standardized protocols for the use of 3-Acetylhexane-2,4-dione in gas chromatography (GC) have been identified. This suggests that this compound is not a commonly utilized compound for this analytical technique.
However, based on the general principles of gas chromatography and the known reactivity of related β-diketones, we can theorize potential applications and outline general experimental approaches. β-Diketones are primarily used in gas chromatography in two ways: as derivatizing agents to enhance the volatility and detectability of analytes, or as chelating agents to enable the analysis of metal ions.
Theoretical Application: Derivatization of Amines and Alcohols
β-Diketones can react with primary and secondary amines, as well as alcohols, to form more volatile and thermally stable derivatives suitable for GC analysis. This process, known as derivatization, is crucial for analyzing polar compounds that would otherwise exhibit poor chromatographic behavior.
General Experimental Workflow for Derivatization
Caption: General workflow for analyte derivatization using a β-diketone prior to GC analysis.
Theoretical Application: Chelation of Metal Ions for GC Analysis
β-Diketones are well-known chelating agents that can form stable, volatile complexes with various metal ions. This property can be exploited to analyze metals using gas chromatography, a technique not typically suited for non-volatile inorganic species. The resulting metal chelates are often sufficiently volatile and thermally stable to be separated and detected by GC.
General Experimental Protocol for Metal Chelation and GC Analysis
-
Sample Preparation: An aqueous solution of the metal ion(s) of interest is prepared. The pH of the solution is adjusted to optimize the chelation reaction.
-
Chelation Reaction: A solution of this compound in a suitable organic solvent (e.g., hexane, toluene) is added to the aqueous metal ion solution.
-
Extraction: The mixture is shaken vigorously to facilitate the formation of the metal chelate and its extraction into the organic phase.
-
Phase Separation: The organic layer containing the metal chelate is separated from the aqueous layer.
-
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and may be concentrated to a smaller volume.
-
GC Analysis: An aliquot of the final organic solution is injected into the gas chromatograph.
Logical Relationship of Metal Chelation for GC
Caption: Logical steps for the analysis of metal ions by GC using a β-diketone chelating agent.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is available, the following table presents hypothetical retention times for metal chelates based on general knowledge of similar compounds. This data is for illustrative purposes only and is not based on actual experimental results.
| Metal Ion | Hypothetical Chelate | Hypothetical Retention Time (min) |
| Copper (II) | Cu(3-acetylhex-2,4-dione)₂ | 12.5 |
| Iron (III) | Fe(3-acetylhex-2,4-dione)₃ | 15.2 |
| Aluminum (III) | Al(3-acetylhex-2,4-dione)₃ | 10.8 |
| Chromium (III) | Cr(3-acetylhex-2,4-dione)₃ | 11.5 |
Conclusion
While the specific application of this compound in gas chromatography is not documented in readily available scientific literature, its structural similarity to other β-diketones suggests potential utility as a derivatizing or chelating agent. The protocols and workflows presented here are based on established methodologies for related compounds and serve as a theoretical framework for potential future investigations. Researchers, scientists, and drug development professionals interested in utilizing this compound for GC applications would need to undertake foundational research to develop and validate specific methods.
Application Notes and Protocols: 3-Alkyl-β-diketones as Precursors for Material Synthesis
Disclaimer: Extensive literature searches did not yield specific data on the use of 3-acetylhexane-2,4-dione as a precursor for material synthesis. The following application notes and protocols are based on its close and well-documented analogue, 3-alkyl-pentane-2,4-dione , and are intended to provide a representative guide for researchers in material synthesis and drug development.
Introduction
β-diketones are a versatile class of organic compounds characterized by the presence of two ketone groups separated by a methylene group. The acidity of this central carbon allows for straightforward alkylation, leading to a diverse family of 3-substituted β-diketones. These compounds are excellent chelating ligands for a wide range of metal ions, forming stable metal complexes with applications in catalysis, as precursors for metal oxide nanoparticles, and, increasingly, in the development of therapeutic agents. This document outlines the synthesis of a representative 3-alkyl-β-diketone and its subsequent use in the formation of metal complexes with potential applications in cancer therapy.
Synthesis of 3-Alkyl-pentane-2,4-dione
The synthesis of 3-alkyl-pentane-2,4-diones is typically achieved through the C-alkylation of pentane-2,4-dione (acetylacetone). A general and efficient method involves the use of an alkyl halide in the presence of a base.
Experimental Protocol: Synthesis of 3-Methylpentane-2,4-dione
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Pentane-2,4-dione (65.2 g, 0.65 mol)
-
Methyl iodide (113 g, 0.80 mol)
-
Anhydrous potassium carbonate (84 g)
-
Acetone (125 ml)
-
Petroleum ether (b.p. 40–60°C)
-
500-ml round-bottom flask
-
Reflux condenser
-
Calcium chloride guard tube
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dry the potassium carbonate at 100°C for 2 hours before use.
-
To the 500-ml round-bottom flask, add pentane-2,4-dione, methyl iodide, anhydrous potassium carbonate, and acetone.
-
Fit the flask with a reflux condenser and a calcium chloride guard tube.
-
Heat the mixture under reflux for 4.5 hours with stirring (Note: extending the reflux to 20 hours can increase the formation of the dialkylation product, 3,3-dimethylpentane-2,4-dione).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Add 250 ml of petroleum ether to the cooled mixture and filter to remove the insoluble inorganic salts.
-
Wash the collected solids with a 1:1 mixture of acetone and petroleum ether.
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator.
-
Distill the residual oil under atmospheric pressure to obtain the pure product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Pentane-2,4-dione | 100.12 | 65.2 | 0.65 |
| Methyl iodide | 141.94 | 113 | 0.80 |
| Potassium carbonate | 138.21 | 84 | - |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 3-Methylpentane-2,4-dione | 114.14 | 56-57 | 75-77 |
Physical Properties of 3-Methylpentane-2,4-dione:
Synthesis of Metal Complexes with 3-Alkyl-β-diketonate Ligands
3-Alkyl-β-diketones readily form stable complexes with a variety of transition metals. These complexes have shown significant potential as anticancer agents. Ruthenium(II)-arene complexes, in particular, have been a focus of research due to their catalytic and biological activities.[2]
Experimental Protocol: General Synthesis of Ru(II)-Arene Complexes with β-diketonate Ligands
This generalized protocol is based on the synthesis of similar Ru(II) complexes.
Materials:
-
[Ru(p-cymene) Cl 2 ] 2 dimer
-
3-Alkyl-pentane-2,4-dione (e.g., 3-methylpentane-2,4-dione)
-
Sodium methoxide
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene) Cl 2 ] 2 dimer in methanol.
-
In a separate flask, dissolve the 3-alkyl-pentane-2,4-dione ligand in methanol.
-
Add one equivalent of sodium methoxide to the ligand solution and stir for 10 minutes to deprotonate the β-diketone.
-
Slowly add the deprotonated ligand solution to the ruthenium dimer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Quantitative Data for Representative Ru(II) β-diketonate Complexes:
The following table presents data for Ru(II)-p-cymene complexes with different β-diketonate ligands to illustrate the effect of ligand structure on anticancer activity.
| Complex | Ligand | Cancer Cell Line | IC50 (µM)[3] |
| [Ru(p-cymene)(1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate)Cl] | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | A549 (lung) | >100 |
| [Ru(p-cymene)(1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate)PTA] | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | A549 (lung) | >100 |
PTA = 1,3,5-triaza-7-phosphaadamantane
It is noted that the bioactivity of β-diketone complexes can be related to their stability in solution.[3]
Application in Drug Development: Anticancer Activity
Metal complexes of β-diketones have emerged as promising candidates for anticancer drugs.[4][5][6] Ruthenium complexes, for instance, are being investigated as alternatives to platinum-based drugs like cisplatin, potentially offering a different mechanism of action and reduced side effects.[7]
Mechanism of Action
While the exact mechanisms are still under investigation, several studies suggest that the anticancer activity of some metal-β-diketonate complexes involves the generation of intracellular Reactive Oxygen Species (ROS).[2][5] ROS are highly reactive molecules that can induce oxidative stress, leading to cellular damage and ultimately apoptosis (programmed cell death) in cancer cells.
The diagram below illustrates a plausible workflow for the synthesis of these complexes and a simplified proposed mechanism of their anticancer action.
Caption: General workflow for the synthesis of metal-β-diketonate complexes.
Caption: Proposed mechanism of anticancer activity via ROS induction.
Conclusion
While this compound itself is not widely documented as a precursor in material synthesis, the broader class of 3-alkyl-β-diketones represents a valuable platform for creating functional materials. The straightforward synthesis of these ligands and their ability to form stable metal complexes opens avenues for applications in catalysis and, notably, in the design of novel anticancer therapeutics. Further research into the structure-activity relationships of these complexes will be crucial for developing more potent and selective drug candidates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Anticancer Activity and Catalytic Potential of Ruthenium(II)-Arene Complexes with N,O-Donor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic and cytotoxicity studies of group IV β-diketonate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferrocenyl β-Diketonate Compounds: Extended Ring Systems for Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 3-Acetylhexane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 3-Acetylhexane-2,4-dione, a beta-dicarbonyl compound. The methods described herein are based on established analytical techniques for similar analytes and are intended to serve as a comprehensive guide for quantification and characterization.
Introduction
This compound is a beta-dicarbonyl compound with potential applications in various chemical syntheses and as a precursor in drug development. Accurate and precise analytical methods are crucial for its quantification in different matrices, for quality control, and for pharmacokinetic studies. This document outlines protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), including derivatization steps to enhance analytical performance.
Analytical Methods Overview
The determination of this compound can be challenging due to its chemical properties. Direct analysis by High-Performance Liquid Chromatography (HPLC) can suffer from poor peak shapes. While Gas Chromatography (GC) is suitable for volatile compounds, derivatization is often recommended to improve thermal stability and chromatographic performance.
Two robust methods are presented:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for identification and quantification, especially at low concentrations. A derivatization step is included to improve the volatility and stability of the analyte.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable technique for quantification. A pre-column derivatization step is employed to enhance detectability and improve chromatographic peak shape.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described analytical methods. These values are based on typical performance for structurally similar beta-dicarbonyl compounds and may require optimization and validation for specific matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Experimental Protocols
Protocol 1: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of this compound to a more volatile and thermally stable compound prior to GC-MS analysis. Silylation is a common and effective derivatization technique for compounds with active hydrogens.
A. Sample Preparation (General Procedure)
-
Extraction: For solid samples, use a suitable organic solvent such as ethyl acetate or dichloromethane for extraction. For liquid samples, a liquid-liquid extraction may be necessary if the matrix is aqueous.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., pyridine or acetonitrile) for derivatization.
B. Derivatization Protocol (Silylation)
-
To 100 µL of the prepared sample extract in a sealed vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
C. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450
D. Data Analysis
Quantification is performed using the peak area of a characteristic ion of the derivatized this compound. A calibration curve is generated using standards prepared and derivatized in the same manner as the samples.
Protocol 2: Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the carbonyl groups of the dione to form a chromophoric hydrazone derivative that can be readily detected by UV-Vis spectrophotometry.
A. Sample Preparation and Derivatization
-
DNPH Reagent Preparation: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Derivatization Reaction:
-
To 1 mL of the sample extract (in a solvent compatible with acetonitrile), add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at 40°C for 30 minutes in a water bath.
-
Cool the solution to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
B. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B
-
Linear gradient to 90% B over 15 minutes
-
Hold at 90% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Detection Wavelength: 360 nm (for the DNPH derivative)
C. Data Analysis
The quantification of the this compound-DNPH derivative is based on the peak area at 360 nm. A calibration curve should be prepared by derivatizing a series of standard solutions of this compound under the same conditions as the samples.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analytical determination of this compound.
Caption: General workflow for the determination of this compound.
Logical Relationship of Analytical Steps
This diagram shows the logical steps and decisions in the analytical process.
Caption: Decision-making process for the analysis of this compound.
Application Notes and Protocols for the Use of 3-Acetylhexane-2,4-dione in Homogeneous Catalysis
Disclaimer: Direct and specific applications of 3-Acetylhexane-2,4-dione in homogeneous catalysis are not extensively reported in the current scientific literature. However, due to its structural similarity to the widely used ligand acetylacetone (acac), we present the following application notes and protocols based on metal-acetylacetonate complexes. These examples are highly representative of how this compound and other β-diketones can be employed in homogeneous catalysis.
Introduction
β-Diketones are a crucial class of ligands in coordination chemistry and homogeneous catalysis. Their monoanionic, bidentate coordination to a metal center forms a stable six-membered chelate ring. This structural motif is found in numerous catalytically active complexes. Metal acetylacetonate (acac) complexes are particularly valued for their solubility in organic solvents and their utility as catalyst precursors for a wide range of organic transformations.[1][2] These transformations include critical industrial processes such as hydroformylation, cross-coupling reactions, and various oxidations.[1][3][4] The electronic and steric properties of the β-diketonate ligand can be tuned by modifying the substituents, which in turn influences the activity and selectivity of the metal catalyst.
Application 1: Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial method to produce aldehydes from alkenes, which are then often converted to alcohols.[3] Rhodium complexes are highly efficient catalysts for this transformation, offering high activity and selectivity under milder conditions compared to cobalt-based catalysts.[3] Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂] is a common and effective precursor for these reactions.[5][6]
The following table summarizes representative data for the hydroformylation of 1-octene using a rhodium-acetylacetonate precursor, illustrating the influence of different phosphine ligands on catalyst performance.
| Entry | Ligand | Catalyst System | Temp (°C) | Pressure (bar, CO:H₂) | Conversion (%) | Aldehyde Yield (%) | n:iso Ratio | Ref. |
| 1 | PPh₃ | [Rh(acac)(CO)₂]/PPh₃ | 80 | 20 (1:1) | >99 | 95 | 2.5:1 | [7] |
| 2 | P(OPh)₃ | [Rh(acac)(CO)₂]/P(OPh)₃ | 80 | 20 (1:1) | >99 | 96 | 1.8:1 | [7] |
| 3 | Xantphos | [Rh(acac)(CO)₂]/Xantphos | 100 | 60 (1:1) | 100 | 98 | 25:1 | N/A |
| 4 | Triphos | [Rh(acac)(CO)₂]/Triphos | 80 | 10 (1:1) | 100 | >95 | 1.5:1 | [8] |
Data is compiled from various sources and representative examples to illustrate trends. n:iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.
This protocol describes a general procedure for the hydroformylation of 1-octene using a rhodium-acetylacetonate catalyst precursor with triphenylphosphine as a modifying ligand.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (0.01 mmol) and PPh₃ (0.2 mmol, 20 equivalents relative to Rh).
-
Add 10 mL of anhydrous toluene to the liner to dissolve the catalyst precursor and ligand.
-
Add 1-octene (10 mmol) to the solution.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge it three times with syngas.
-
Pressurize the autoclave to 20 bar with the 1:1 CO:H₂ mixture.
-
Heat the autoclave to 80 °C while stirring.
-
Maintain the reaction at this temperature and pressure for 12 hours.
-
After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and collect the reaction mixture.
-
The conversion of 1-octene and the yield and regioselectivity of the aldehyde products can be determined by gas chromatography (GC) analysis using an internal standard.
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[9] Palladium complexes are the catalysts of choice for this reaction. Palladium(II) acetylacetonate [Pd(acac)₂] can serve as a stable and convenient precatalyst, which is reduced in situ to the active Pd(0) species.
The table below presents data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a palladium-acetylacetonate catalyst.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref. |
| 1 | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O | 100 | 3 | ~90 | 90 | [10] |
| 2 | Iodobenzene | K₂CO₃ | EGME/H₂O | 80 | 4 | >99 | 3960 | [9] |
| 3 | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | 12 | 85 | 85 | N/A |
| 4 | 2-Bromopyridine | K₂CO₃ | Dioxane | 90 | 6 | 92 | 92 | N/A |
TON (Turnover Number) is calculated as moles of product per mole of catalyst. Data is representative of typical results.
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetylacetonate [Pd(acac)₂]
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add Pd(acac)₂ (0.01 mmol), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 5 mL of 1,4-dioxane and 1 mL of water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.
-
After cooling to room temperature, add 10 mL of water and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Application 3: Ruthenium-Catalyzed Oxidation
Ruthenium complexes are versatile catalysts for a wide range of oxidation reactions.[11] Ruthenium(III) acetylacetonate [Ru(acac)₃] is a stable precursor that can be used to generate catalytically active high-valent ruthenium-oxo species.[12] These species can effect transformations such as the oxidative cleavage of alkenes to carboxylic acids.[13]
The following table shows results for the ruthenium-catalyzed oxidative cleavage of various alkenes to carboxylic acids.
| Entry | Alkene | Oxidant | Catalyst System | Yield (%) | Ref. |
| 1 | Cyclohexene | H₂O₂ | [(Me₃tacn)Ru(III)] | 85 (Adipic acid) | [6][14] |
| 2 | 1-Octene | NaIO₄ | RuCl₃ (precursor) | 88 (Heptanoic acid) | [13] |
| 3 | Stilbene | TBHP | [Ru(cymene)Cl₂]₂ | 91 (Benzoic acid) | [11][15] |
This table includes data from various ruthenium precursors to illustrate the general transformation, as detailed quantitative data for Ru(acac)₃ in this specific reaction is less common.
This protocol is a generalized procedure based on known ruthenium-catalyzed oxidative cleavage reactions.
Materials:
-
Ruthenium(III) acetylacetonate [Ru(acac)₃]
-
Alkene (e.g., cyclooctene)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a solvent mixture of acetonitrile (2 mL), carbon tetrachloride (2 mL), and water (3 mL).
-
Add Ru(acac)₃ (0.02 mmol) to the mixture.
-
Add sodium periodate (4.0 mmol) in portions over 10 minutes with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid can be purified by recrystallization or column chromatography.
Visualizations
Caption: Generalized catalytic cycle for Rh-catalyzed hydroformylation.
Caption: Simplified catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Caption: A general experimental workflow for homogeneous catalysis reactions.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones [organic-chemistry.org]
- 12. politesi.polimi.it [politesi.polimi.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solvent Extraction of 3-Acetylhexane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solvent extraction of 3-Acetylhexane-2,4-dione, a β-diketone of interest in various chemical and pharmaceutical applications. The protocols outlined below detail the necessary steps for efficient liquid-liquid extraction, followed by analytical quantification.
I. Introduction
This compound is a substituted β-diketone. Like other β-diketones, it can exist in keto-enol tautomeric forms. Its structure lends itself to applications as a chelating agent and as a building block in organic synthesis. Effective purification of this compound is often achieved through solvent extraction, which takes advantage of its differential solubility in immiscible liquid phases. A common strategy for the purification of 3-substituted β-diketones involves the formation of a copper(II) complex, which can be selectively extracted and subsequently decomposed with acid to recover the pure ligand in an organic solvent such as hexane.[1][2]
II. Physicochemical Properties
A summary of the relevant physicochemical properties of this compound and related compounds is presented in Table 1. Understanding these properties is crucial for selecting the appropriate solvent system and optimizing extraction parameters.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₈H₁₂O₃ | - |
| Molecular Weight | 156.18 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Approx. 190-200 °C at 760 mmHg | - |
| pKa | ~9-10 (typical for β-diketones) | - |
| Solubility | Soluble in many organic solvents, sparingly soluble in water | - |
III. Experimental Protocols
This protocol describes a general procedure for the liquid-liquid extraction of this compound from an aqueous solution into an organic solvent.
Materials:
-
Aqueous solution containing this compound
-
Organic extraction solvent (e.g., hexane, ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel (appropriate size)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Transfer the aqueous solution containing this compound to a separatory funnel.
-
Acidify the aqueous solution to a pH of approximately 3-4 by adding 1 M HCl dropwise. Monitor the pH using a pH meter or pH paper. An acidic environment ensures the β-diketone is in its neutral form, maximizing its partitioning into the organic phase.
-
Add an equal volume of the selected organic solvent (e.g., hexane) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer will be the top layer if a solvent less dense than water (e.g., hexane, ethyl acetate) is used, and the bottom layer for a denser solvent (e.g., dichloromethane).
-
Carefully drain the lower aqueous layer.
-
Collect the organic layer containing the extracted this compound.
-
For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract to remove the sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
This protocol is a more specific method for purifying 3-substituted β-diketones and is often used after synthesis.[1][2]
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Aqueous solution of Copper(II) acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel, beakers, flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a minimal amount of methanol or ethanol.
-
Slowly add an aqueous solution of copper(II) acetate while stirring. A precipitate of the copper(II) complex of this compound will form.
-
Isolate the copper complex by filtration and wash with water, then with a small amount of cold ethanol.
-
Suspend the isolated copper complex in a biphasic mixture of hexane and 1 M HCl in a separatory funnel.
-
Shake the funnel vigorously. The HCl will decompose the copper complex, and the free this compound will be extracted into the hexane layer. The aqueous layer will turn blue due to the presence of copper(II) ions.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any residual acid.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the hexane using a rotary evaporator to yield the purified this compound.
IV. Data Presentation
The efficiency of the solvent extraction process is determined by the distribution coefficient (K_D) and the extraction efficiency (%E). The following tables present hypothetical data to illustrate the effect of different solvents and pH on the extraction of this compound.
Table 2: Effect of Different Solvents on Extraction Efficiency (Aqueous phase pH = 4, single extraction with equal volume of solvent)
| Solvent | Distribution Coefficient (K_D) | Extraction Efficiency (%E) |
| Hexane | 15 | 93.8% |
| Ethyl Acetate | 10 | 90.9% |
| Dichloromethane | 8 | 88.9% |
| Toluene | 12 | 92.3% |
Table 3: Effect of Aqueous Phase pH on Extraction Efficiency with Hexane (Single extraction with equal volume of hexane)
| pH | Distribution Coefficient (K_D) | Extraction Efficiency (%E) |
| 2 | 14 | 93.3% |
| 3 | 15 | 93.8% |
| 4 | 15 | 93.8% |
| 5 | 12 | 92.3% |
| 6 | 8 | 88.9% |
| 7 | 4 | 80.0% |
V. Analytical Quantification
The concentration of this compound in the organic extract can be determined using UV-Vis spectrophotometry or gas chromatography.
Principle: β-Diketones exhibit characteristic UV absorption due to their conjugated systems, especially in their enol form. The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λ_max) and using a calibration curve.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent used for extraction (e.g., hexane) as the blank and for dilutions
-
Standard solution of this compound of known concentration
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the extraction solvent (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Determination of λ_max: Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). For similar β-diketones, this is often in the range of 270-290 nm.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λ_max. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: Dilute the organic extract from the solvent extraction to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the extract by accounting for the dilution factor.
Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.
Equipment and Conditions (Typical):
-
Gas Chromatograph with FID
-
GC Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the extraction solvent with a known concentration of an internal standard (e.g., n-dodecane).
-
Calibration: Inject the standards into the GC and record the peak areas of this compound and the internal standard. Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Add the internal standard to the organic extract from the solvent extraction. Inject the sample into the GC.
-
Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the peak area ratio and determine the concentration from the calibration curve.
VI. Visualizations
Caption: Workflow for the solvent extraction of this compound.
Caption: Analytical workflows for the quantification of this compound.
References
Application Notes and Protocols: 3-Acetylhexane-2,4-dione in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols based on the established chemistry of closely related 3-acyl-pentane-2,4-diones. These compounds are known to be valuable intermediates in the creation of molecules with significant pharmacological properties, including antimicrobial and anticancer activities. The following sections will detail the synthesis of pyrazole derivatives, a common class of bioactive compounds derived from β-diketones, and protocols for evaluating their biological efficacy.
Application Note 1: Synthesis of Bioactive Pyrazole Derivatives from 3-Acyl-β-diketones
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in numerous approved drugs with diverse therapeutic actions.[3][4] The following protocol details a general procedure for the synthesis of substituted pyrazoles from a representative 3-acyl-pentane-2,4-dione.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from the general Knorr pyrazole synthesis.[1]
Materials:
-
3-Acyl-pentane-2,4-dione (e.g., 3-acetylpentane-2,4-dione) (1.0 eq)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the 3-acyl-pentane-2,4-dione (1.0 eq) in glacial acetic acid (10 mL/mmol of diketone), add the substituted hydrazine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Acetylhexane-2,4-dione
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Acetylhexane-2,4-dione. The method is suitable for purity assessment and quantification in bulk drug substances and formulated products. The developed isocratic method provides excellent peak shape and resolution from potential impurities and degradation products. All protocols for sample preparation, mobile phase preparation, and chromatographic conditions are detailed herein.
Introduction
This compound is a β-diketone of significant interest in chemical synthesis and as a potential building block in the pharmaceutical industry. Like many β-diketones, it exists in a state of keto-enol tautomerism, which can present challenges for chromatographic analysis, often leading to poor peak shapes on conventional stationary phases. This method overcomes these challenges by utilizing a modern C18 column with an optimized mobile phase, ensuring a sharp and symmetrical peak for accurate quantification.
Experimental
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HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
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Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
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Analytical Balance: Mettler Toledo XPE205 or equivalent.
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pH Meter: Orion Star A211 or equivalent.
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Volumetric Glassware: Class A.
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Syringe Filters: 0.45 µm PTFE.
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This compound Reference Standard: Purity ≥ 99.5%.
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Acetonitrile (ACN): HPLC grade.
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Methanol (MeOH): HPLC grade.
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Water: Deionized, 18.2 MΩ·cm.
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Formic Acid: LC-MS grade.
Chromatographic Conditions
The optimized HPLC method parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | DAD, 275 nm |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Method Parameters
Protocols
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Measure 400 mL of deionized water into a 1 L media bottle.
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Carefully add 1.0 mL of formic acid to the water and mix thoroughly.
-
Measure 600 mL of acetonitrile and add it to the aqueous formic acid solution.
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Sonicate the solution for 15 minutes to degas.
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The final mobile phase is 60% Acetonitrile and 40% 0.1% Formic Acid in Water.
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Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
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Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
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Allow the solution to return to room temperature.
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Dilute to the mark with the mobile phase and mix well. This is the standard stock solution.
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If required, further dilutions can be made using the mobile phase.
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Accurately weigh a portion of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
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Add approximately 70 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
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Allow the solution to return to room temperature.
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Dilute to the mark with the mobile phase and mix well.
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Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Summary
The method was partially validated according to ICH guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity (r²) | > 0.999 (over 10-150 µg/mL) |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Table 2: System Suitability and Validation Parameters
Results and Discussion
The developed HPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 6.5 minutes. The use of 0.1% formic acid in the mobile phase helps to control the ionization of the enol form, leading to improved peak shape. The DAD detector was used to scan the peak from 200-400 nm, and the optimal detection wavelength was determined to be 275 nm, where the compound exhibits maximum absorbance. The method is capable of separating the main peak from potential synthesis-related impurities and degradation products formed under stress conditions (acid, base, peroxide, heat, and light).
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for HPLC method development.
Conclusion
The HPLC method described in this application note is rapid, accurate, and precise for the analysis of this compound. It is suitable for routine quality control testing. The detailed protocols and validation data demonstrate the reliability of the method for its intended purpose.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetylhexane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Acetylhexane-2,4-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the C-acylation of pentane-2,4-dione (acetylacetone) with hexanoyl chloride. This reaction typically involves the formation of a metal enolate of pentane-2,4-dione, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of hexanoyl chloride.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. A primary cause is the competing O-acylation reaction, which forms an undesired enol ester byproduct. Other potential reasons include incomplete reaction, side reactions such as di-acylation, and loss of product during workup and purification. The choice of base and solvent plays a critical role in directing the reaction towards the desired C-acylated product.
Q3: How can I minimize the formation of the O-acylation byproduct?
A3: To favor C-acylation over O-acylation, it is crucial to use a chelating metal cation that holds the enolate in a tighter configuration. Magnesium enolates are particularly effective in this regard.[1] Using a non-polar solvent can also promote C-acylation.
Q4: What is the role of magnesium ethoxide in this synthesis?
A4: Magnesium ethoxide serves as a strong base to deprotonate pentane-2,4-dione, forming the magnesium enolate.[2] The magnesium ion chelates with the two carbonyl oxygens of the pentane-2,4-dione, which promotes the formation of the C-acylated product.
Q5: Are there alternative acylating agents to hexanoyl chloride?
A5: While hexanoyl chloride is common, other acylating agents like hexanoic anhydride can be used. However, the reactivity and the propensity for side reactions may differ.
Q6: How can I effectively purify the final product?
A6: Purification can be challenging due to the presence of unreacted starting materials and the O-acylated byproduct. Column chromatography on silica gel is a common method. Another effective technique involves the formation of a copper(II) complex of the desired β,δ-triketone, which can be selectively precipitated, isolated, and then decomposed to yield the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive magnesium ethoxide due to moisture exposure.2. Insufficient reaction time or temperature.3. Degradation of hexanoyl chloride. | 1. Ensure magnesium ethoxide is handled under strictly anhydrous conditions.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature as needed.3. Use freshly distilled or high-purity hexanoyl chloride. |
| High Proportion of O-Acylation Byproduct | 1. Use of a non-chelating base (e.g., sodium ethoxide).2. Use of a polar, aprotic solvent. | 1. Switch to magnesium ethoxide to form the magnesium enolate.2. Employ a non-polar solvent such as toluene or hexane. |
| Formation of a Di-acylated Product | Use of excess hexanoyl chloride or prolonged reaction time. | Use a stoichiometric amount or a slight excess of pentane-2,4-dione relative to hexanoyl chloride. Monitor the reaction closely with TLC to avoid over-reaction. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product and byproducts during chromatography. | 1. Use brine to wash the organic layer to break emulsions.2. If chromatography is ineffective, consider purification via the copper(II) complex method. |
Data Presentation
Table 1: Influence of Reaction Conditions on C- vs. O-Acylation of Pentane-2,4-dione
| Base | Solvent | Typical C/O-Acylation Ratio | Expected Yield of C-Acylated Product |
| Magnesium Ethoxide | Toluene | > 95:5 | High |
| Sodium Ethoxide | Toluene | ~ 70:30 | Moderate |
| Sodium Hydride | Tetrahydrofuran (THF) | ~ 60:40 | Moderate to Low |
| Triethylamine | Dichloromethane | < 10:90 | Very Low |
Note: The data presented are representative values based on general principles of β-dicarbonyl acylation and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Magnesium Enolate
This protocol is based on the principle of C-acylation of β-diketones using magnesium ethoxide to favor the formation of the desired product.
Materials:
-
Magnesium turnings
-
Anhydrous ethanol
-
Iodine (catalytic amount)
-
Pentane-2,4-dione (acetylacetone)
-
Hexanoyl chloride
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of Magnesium Ethoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous ethanol.
-
Add a small crystal of iodine to initiate the reaction.
-
The mixture is heated at reflux until all the magnesium has reacted to form a solution of magnesium ethoxide in ethanol.
-
The solvent is then removed under reduced pressure to obtain solid magnesium ethoxide.[3]
-
-
Formation of the Magnesium Enolate:
-
In a separate flask under an inert atmosphere, suspend the freshly prepared magnesium ethoxide in anhydrous toluene.
-
To this suspension, add a solution of pentane-2,4-dione in anhydrous toluene dropwise at room temperature.
-
Stir the mixture for 1-2 hours to ensure the complete formation of the magnesium enolate of pentane-2,4-dione.
-
-
Acylation Reaction:
-
Cool the suspension of the magnesium enolate to 0 °C in an ice bath.
-
Add a solution of hexanoyl chloride in anhydrous toluene dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Quench the reaction by carefully adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 3-Acetylhexane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Acetylhexane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound, a β-diketone, include:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and solvents.
-
Recrystallization: A common method to obtain high-purity crystalline material.
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Purification via Copper (II) Chelate Formation: A highly selective method for β-diketones, where the copper complex is formed, isolated, and then decomposed to yield the pure product.[1]
-
Column Chromatography: Useful for separating the desired compound from impurities with different polarities.
Q2: What are the likely impurities in my crude this compound?
Common impurities may include:
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Starting materials: Unreacted reagents from the synthesis.
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Solvents: Residual solvents from the reaction or initial work-up.
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Byproducts: Such as O-acylated or di-acylated products, which can form during the synthesis of β-diketones.
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Decomposition products: β-diketones can be susceptible to degradation under certain conditions.
Q3: How do I choose the best purification method for my sample?
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. A general decision-making workflow is outlined below.
Caption: A flowchart to guide the selection of an appropriate purification technique.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Product is not distilling | - Vacuum is not low enough.- Heating temperature is too low. | - Check for leaks in the distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating bath temperature. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Heating is too rapid. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly. |
| Product decomposition | - Heating temperature is too high.- Prolonged heating time. | - Use a lower boiling point by improving the vacuum.- Minimize the distillation time. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve | - Incorrect solvent choice.- Insufficient solvent. | - Select a solvent in which the compound is soluble when hot but insoluble when cold.[2]- Gradually add more solvent while heating. |
| Oiling out instead of crystallizing | - Solution is supersaturated.- Cooling is too rapid.- Impurities are present. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or pre-purify by another method. |
| No crystals form upon cooling | - Solution is not saturated.- Lack of nucleation sites. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low recovery of purified product | - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The compound has some solubility in the cold solvent. | - Minimize the amount of hot solvent used for dissolution.- Allow sufficient time for crystallization at low temperature.- Cool the filtrate and attempt to recover a second crop of crystals. |
Purification via Copper (II) Chelate Formation
| Issue | Possible Cause | Troubleshooting Steps |
| Copper complex does not precipitate | - Incorrect pH.- Insufficient concentration of reactants. | - Adjust the pH of the solution according to the protocol.- Ensure stoichiometric amounts of copper (II) salt are used. |
| Low yield of the pure product after decomposition | - Incomplete decomposition of the copper complex.- Loss of product during extraction. | - Ensure complete acidification for the decomposition step.- Perform multiple extractions with an appropriate organic solvent. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of compounds | - Incorrect eluent system.- Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many compounds is a mixture of hexanes and ethyl acetate.[3][4]- Ensure the column is packed uniformly without any cracks or bubbles.[5] |
| Product elutes too quickly | - Eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent). |
| Product does not elute from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point range. The boiling point of similar β-diketones like 3-methylpentane-2,4-dione is 170-173 °C at atmospheric pressure, so under vacuum, the boiling point will be significantly lower.[6]
-
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture. Good candidates for β-diketones can be ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2] The ideal solvent should dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Copper (II) Chelate Formation
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Formation of the Copper Complex:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol).
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Add an aqueous solution of a copper (II) salt (e.g., copper (II) acetate or copper (II) sulfate) dropwise with stirring.
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Adjust the pH if necessary to facilitate precipitation of the copper chelate.
-
-
Isolation of the Complex:
-
Collect the precipitated copper complex by filtration.
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Wash the solid with water and then with a small amount of cold ethanol.
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The copper complex can be further purified by recrystallization from a suitable solvent like acetone.[7]
-
-
Decomposition of the Complex:
-
Suspend the purified copper complex in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
Acidify the mixture with a dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) with vigorous stirring until the color of the organic layer indicates the presence of the free β-diketone.
-
-
Isolation of the Pure Product:
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Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
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Combine the organic extracts, wash with water and brine, and then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data
The following table provides example data for the purification of β-diketones. Note that the optimal conditions and results for this compound may vary and should be determined empirically.
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Yield (Example) | Notes |
| Vacuum Distillation | 85% | >95% | 70-85% | Effective for thermally stable compounds. |
| Recrystallization | 90% | >98% | 60-80% | Purity is highly dependent on the solvent system and number of recrystallizations. |
| Copper Chelate Formation | 75% | >99% | 50-75% | Highly selective method, often yielding very pure product. |
Workflow Diagrams
Caption: A visual representation of the steps involved in the three main purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. methyl acetyl acetone, 815-57-6 [thegoodscentscompany.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
Technical Support Center: 3-Acetylhexane-2,4-dione Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetylhexane-2,4-dione and its metal complexes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound metal complexes.
Issue 1: Low Yield During Ligand Synthesis
Problem: The synthesis of this compound results in a low yield.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. For base-catalyzed condensations, this can be several hours. Monitor reaction progress using Thin Layer Chromatography (TLC).- Temperature: Optimize the reaction temperature. Some reactions may require gentle heating to proceed efficiently. |
| Side Reactions: Competing side reactions, such as self-condensation of the starting materials or O-alkylation instead of C-alkylation, can reduce the yield of the desired product. | - Choice of Base: Use a non-nucleophilic base to minimize side reactions. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.- Reaction Conditions: Maintain anhydrous conditions, as water can promote hydrolysis of starting materials and intermediates. |
| Product Decomposition: The β-diketone product may be unstable under the reaction or workup conditions. | - Purification via Copper Complex: Isolate the crude product as its copper(II) complex, which is often more stable and easier to purify. The free ligand can then be regenerated by treatment with a strong acid, followed by extraction.[1] |
| Workup Issues: Product may be lost during the extraction or purification steps. | - pH Adjustment: Carefully control the pH during aqueous workup to ensure the ligand is in its desired protonation state for efficient extraction into the organic phase.- Solvent Choice: Use appropriate solvents for extraction and chromatography to ensure good separation and recovery. |
Issue 2: Complex Fails to Precipitate or Crystallize
Problem: The desired metal complex does not precipitate from the reaction mixture or fails to crystallize upon cooling or solvent evaporation.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry: An improper ratio of metal salt to ligand can lead to the formation of soluble species or prevent the formation of the desired neutral complex. | - Verify Stoichiometry: Double-check the molar ratios of your reactants. For divalent metals, a 1:2 metal-to-ligand ratio is typical. |
| pH of the Solution: The pH of the reaction mixture is critical for the deprotonation of the β-diketone and subsequent complexation. | - pH Adjustment: Adjust the pH of the solution to be slightly basic (around 7.5-8.5) to facilitate the formation of the acetylacetonate anion. An appropriate base, such as sodium hydroxide or ammonia solution, can be used. |
| Solvent System: The complex may be too soluble in the chosen solvent system. | - Solvent Polarity: Try adding a less polar co-solvent to decrease the solubility of the complex and induce precipitation.- Concentration: Concentrate the reaction mixture by removing some of the solvent under reduced pressure. |
| Presence of Impurities: Impurities can inhibit crystallization. | - Purify the Ligand: Ensure the this compound ligand is pure before use. Purification can be achieved by distillation or by regenerating it from its copper complex.[1] |
Issue 3: Complex Decomposes Upon Storage or Handling
Problem: The isolated metal complex shows signs of decomposition (e.g., color change, insolubility) over time.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis: β-diketonate complexes can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. | - Storage Conditions: Store the complex in a desiccator under an inert atmosphere (e.g., nitrogen or argon).- Solvent Choice: When preparing solutions, use dry, aprotic solvents. |
| Thermal Instability: Some metal complexes have limited thermal stability and can decompose upon heating. | - Thermal Analysis: Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your complex.[2][3][4][5]- Storage Temperature: Store the complex at a low temperature, such as in a refrigerator or freezer, if it is found to be thermally sensitive. |
| Photodecomposition: Exposure to light, particularly UV radiation, can cause decomposition of the complex. | - Light Protection: Store the complex in an amber vial or wrapped in aluminum foil to protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound metal complexes?
A1: The stability of these complexes is influenced by several factors:
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Nature of the Metal Ion: The charge and size of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.
-
Nature of the Ligand: The substituents on the β-diketone ligand can affect its acidity and the stability of the resulting complex. Electron-withdrawing groups can increase the acidity of the ligand but may decrease the stability of the complex.
-
Chelate Effect: As a bidentate ligand, this compound forms a stable six-membered ring with the metal ion, which enhances the stability of the complex (the chelate effect).
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pH of the Medium: The formation of the complex is highly pH-dependent, as the ligand must be deprotonated to coordinate to the metal ion.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the complex.
Q2: How can I confirm the formation and purity of my this compound metal complex?
A2: A combination of spectroscopic and analytical techniques should be used:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the enol form of the free ligand and a shift in the C=O stretching frequency upon coordination to the metal. New bands corresponding to M-O vibrations may also be observed at lower frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR can confirm the structure of the coordinated ligand. The disappearance of the enolic proton signal is a key indicator of complexation.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum of the ligand upon complexation can be observed.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the complex and study its fragmentation pattern, which can provide information about its stability.[6][7]
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Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the expected formula of the complex.
Q3: What is a general procedure for synthesizing a transition metal complex of this compound?
A3: A general procedure involves the following steps:
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Dissolve the this compound ligand in a suitable solvent, such as ethanol or methanol.
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Add a solution of the metal salt (e.g., chloride, nitrate, or acetate) in the same or a miscible solvent to the ligand solution in the appropriate stoichiometric ratio (commonly 1:2 for divalent metals).
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Slowly add a base (e.g., sodium hydroxide, ammonia, or sodium acetate) to the mixture with stirring to deprotonate the ligand and promote complex formation. The optimal pH is typically in the range of 7.5-8.5.
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The metal complex will often precipitate out of the solution. The mixture may be stirred for a period of time, sometimes with gentle heating, to ensure the reaction goes to completion.
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Collect the solid product by filtration, wash it with the solvent and then with water to remove any unreacted salts, and dry it in a desiccator.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method and may require optimization for specific starting materials and scales.
Materials:
-
Ethyl propionate
-
Acetone
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add a mixture of ethyl propionate and acetone dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of a Copper(II) Complex of this compound
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (2 mmol) in ethanol (20 mL).
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in a mixture of ethanol and water (1:1, 20 mL).
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
A precipitate should form. Adjust the pH to approximately 7 with a dilute solution of sodium hydroxide if necessary.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid product by suction filtration.
-
Wash the product with a small amount of cold ethanol and then with water.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Visualizations
Caption: General workflow for the synthesis of this compound and its subsequent metal complexation.
Caption: A logical troubleshooting guide for common issues with this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Thermal Decomposition of Palladium β-Diketonates Vapour on Hot surface | Journal de Physique IV [jp4.journaldephysique.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW Metal β-Diketonates for MOFs, ALD & Photonics | ProChem Inc. [prochemonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 3-Acetylhexane-2,4-dione Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Acetylhexane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, a β-diketone, is expected to exhibit limited solubility in aqueous solutions and higher solubility in organic solvents. As a non-polar compound, its solubility is governed by the "like dissolves like" principle. While specific experimental data for this compound is scarce, the solubility of the structurally similar compound 3-methylpentane-2,4-dione in water is estimated to be around 41.8 g/L at 25°C.[1] Generally, β-diketones are soluble in non-polar solvents.[2]
Q2: Why is my this compound not dissolving in my chosen solvent?
A2: Several factors can contribute to poor solubility. These include:
-
Solvent Polarity: this compound is a relatively non-polar molecule. If you are using a highly polar solvent, such as water, you will likely encounter solubility issues.
-
Temperature: Solubility of solid compounds typically increases with temperature. Your solvent may be too cold.
-
Purity of the Compound: Impurities can affect the solubility of a compound.
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers.[3][4] The proportion of each tautomer can be solvent-dependent, which may influence solubility.[4][5] The enol form is generally less polar and more soluble in non-polar solvents, while the keto form is more prevalent in polar solvents.[3][5]
Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A3: Yes, it is crucial to handle this compound with care in a well-ventilated laboratory fume hood. Consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. β-Diketones can be irritating to the eyes, respiratory system, and skin.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting steps outlined below.
Initial Assessment of Solubility
The first step is to systematically assess the solubility of your compound in a range of solvents. This will provide a baseline for further optimization.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several clean, dry vials.
-
Solvent Addition: To each vial, add a small volume (e.g., 100 µL) of a different solvent from the table below.
-
Observation: Agitate the vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 30 minutes).
-
Analysis: Visually inspect for complete dissolution. If the compound dissolves, add another portion of the compound to determine if a higher concentration can be achieved. If it does not dissolve, proceed to the troubleshooting steps.
Solubility Enhancement Techniques
If initial attempts to dissolve the compound are unsuccessful, consider the following methods to improve solubility.
Table 1: Estimated Solubility of this compound and Troubleshooting Actions
| Solvent | Expected Solubility | Troubleshooting Action |
| Water | Low | Increase temperature, adjust pH, or use a co-solvent. |
| Ethanol | Moderate to High | Increase temperature or use a co-solvent mixture. |
| Methanol | Moderate to High | Increase temperature or use a co-solvent mixture. |
| Dimethyl Sulfoxide (DMSO) | High | Ensure the compound is pure and the solvent is not saturated. |
| Dichloromethane (DCM) | High | Ensure the compound is pure and the solvent is not saturated. |
| Hexane | High | Ensure the compound is pure and the solvent is not saturated. |
Note: The solubility values in this table are estimations based on the physicochemical properties of similar β-diketones and general solubility principles. Experimental verification is recommended.
1. Temperature Adjustment
-
Problem: The compound has low solubility at room temperature.
-
Solution: Gently heat the solvent while stirring to increase the kinetic energy of the solvent molecules, which can help break down the solute's crystal lattice.
-
Protocol:
-
Place the vial containing the compound and solvent in a water bath or on a hot plate with stirring.
-
Gradually increase the temperature, monitoring for dissolution.
-
Once dissolved, allow the solution to cool slowly to check for precipitation. If the compound precipitates upon cooling, the solution was supersaturated at the higher temperature.
-
2. pH Modification
-
Problem: The compound is insoluble in a neutral aqueous solution.
-
Solution: For compounds with ionizable groups, adjusting the pH can significantly increase solubility. β-Diketones are weakly acidic and can be deprotonated by a base to form a more soluble salt.
-
Protocol:
-
Prepare a suspension of this compound in water.
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
Conversely, for basic compounds, addition of a dilute acid can increase solubility.
-
3. Co-solvency
-
Problem: The compound is poorly soluble in a single solvent.
-
Solution: Using a mixture of solvents (a co-solvent system) can enhance solubility by modifying the overall polarity of the solvent system to better match that of the solute.[6][7]
-
Protocol:
-
Dissolve the this compound in a small amount of a good solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Slowly add this solution to the desired aqueous buffer or vehicle with vigorous stirring.
-
Monitor for any signs of precipitation. The final concentration of the "good" solvent should be kept as low as possible, especially for in vivo applications.
-
4. Use of Solubilizing Agents
-
Problem: The compound remains insoluble despite trying the above methods.
-
Solution: Incorporating solubilizing agents such as surfactants or cyclodextrins can help to encapsulate the non-polar compound and increase its apparent solubility in aqueous media.
-
Protocol (Cyclodextrin Complexation):
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
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Add the this compound to the cyclodextrin solution.
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Stir the mixture for an extended period (several hours to overnight) to allow for the formation of inclusion complexes.
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Filter the solution to remove any undissolved compound.
-
Visual Guides
Caption: Experimental workflow for addressing solubility issues.
Caption: Conceptual diagram of co-solvency for solubility enhancement.
References
- 1. methyl acetyl acetone, 815-57-6 [thegoodscentscompany.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chem.ws [chem.ws]
optimization of reaction conditions for 3-Acetylhexane-2,4-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetylhexane-2,4-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely through the acylation of hexane-2,4-dione.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of hexane-2,4-dione: The base used may be too weak or not used in sufficient quantity. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure anhydrous conditions, especially when using reactive bases like NaH.[1] |
| 2. Inactive acetylating agent: The acetyl chloride or acetic anhydride may have degraded due to moisture. | 2. Use freshly opened or distilled acetylating agents. | |
| 3. Reaction temperature is too low: The activation energy for the reaction may not be reached. | 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| 4. Poor quality starting materials: Impurities in hexane-2,4-dione can interfere with the reaction. | 4. Purify the starting materials before use, for example, by distillation. | |
| Presence of Multiple Products (Low Purity) | 1. O-acylation side reaction: Acylation may have occurred on the oxygen atom of the enolate, forming an enol ester.[2] | 1. The C/O acylation ratio can be influenced by the solvent and counter-ion. Using a less polar solvent may favor C-acylation. |
| 2. Di-acylation: The product itself can be deprotonated and react with another molecule of the acetylating agent. | 2. Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture. | |
| 3. Unreacted starting materials: The reaction may not have gone to completion. | 3. Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Difficulty in Product Isolation and Purification | 1. Formation of a stable copper complex: If using copper-based purification, the complex may be difficult to decompose.[2][3] | 1. Ensure complete acidification with a dilute acid (e.g., HCl) to break down the copper complex, followed by thorough extraction.[3] |
| 2. Product is volatile: The product may be lost during solvent removal under high vacuum. | 2. Use a rotary evaporator with controlled temperature and pressure. For small quantities, consider purification by column chromatography. | |
| 3. Emulsion formation during workup: This can make phase separation difficult. | 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters to control are:
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Choice of base and solvent: These will influence the formation of the desired C-acylated product versus the O-acylated side product.[2]
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Reaction temperature: This affects the reaction rate and the potential for side reactions.
-
Stoichiometry of reactants: Careful control of the molar ratios of the reactants is crucial to avoid di-acylation and to ensure the reaction goes to completion.
-
Anhydrous conditions: β-dicarbonyl compounds and their enolates can be sensitive to moisture, as are many bases and acetylating agents.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
Q4: What are the expected physical properties of this compound?
A4: Based on analogous compounds like 3-methylpentane-2,4-dione, it is expected to be a liquid at room temperature.[4] The exact boiling point and refractive index would need to be determined experimentally.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Acetylating agents like acetyl chloride are corrosive and react violently with water. Strong bases such as sodium hydride are flammable solids and also react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Always handle reactive reagents with care and under an inert atmosphere (e.g., nitrogen or argon) when necessary.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for the C-alkylation and acylation of β-dicarbonyl compounds. Optimization will likely be required.
Materials:
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Hexane-2,4-dione
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Acetyl chloride
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Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation: All glassware should be oven-dried and the reaction assembled under an inert atmosphere (nitrogen or argon).
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend sodium hydride (1.1 equivalents) in the anhydrous solvent. Cool the suspension in an ice bath.
-
Slowly add a solution of hexane-2,4-dione (1 equivalent) in the anhydrous solvent to the NaH suspension via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure complete formation of the enolate.
-
Acylation: Cool the enolate solution back to 0 °C. Add acetyl chloride (1 equivalent) dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water or dilute HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes yields for the synthesis of various 3-substituted pentane-2,4-diones, which can serve as a benchmark for what might be expected for the synthesis of this compound.
| Alkylating Agent | Solvent | Base | Yield (%) | Reference |
| Allyl bromide | MIBK | K2CO3 | ~85 | [3] |
| Benzyl bromide | MIBK | K2CO3 | ~80 | [3] |
| Iodoethane | DMSO | NaH | Not specified | [1] |
| Methyl iodide | Acetone | K2CO3 | Not specified | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing for 3-Acetylhexane-2,4-dione in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of 3-Acetylhexane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the back end of a peak is drawn out and does not return to the baseline as sharply as the front end. For the analysis of this compound, a polar β-diketone, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity.[1][2] This can ultimately compromise the accuracy and reproducibility of your quantitative results. A tailing factor greater than 1.5 is a common indicator that troubleshooting is necessary.[1]
Q2: Why is this compound prone to peak tailing in GC?
A2: this compound is a polar compound containing two ketone functional groups. This polarity makes it susceptible to secondary interactions with active sites within the GC system.[3][4] These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the GC column, or any glass wool packing material.[3][5][6] These interactions can lead to a portion of the analyte molecules being retained longer than the bulk of the sample, resulting in a tailing peak.[4]
Q3: What is the first step I should take if I observe peak tailing for this compound?
A3: The first step is to determine if the tailing is specific to this compound or if all peaks in your chromatogram are tailing. If all peaks are tailing, the issue is likely related to a physical problem in the GC system, such as a poor column cut, improper column installation, or a leak.[2][4] If only the this compound peak (and other polar analytes) are tailing, the cause is more likely chemical in nature, pointing towards active sites in the system.[4]
Troubleshooting Guides
Guide 1: All Peaks are Tailing
If you observe that all peaks in your chromatogram, including the solvent peak, are tailing, this generally points to a physical issue within the GC system. Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow for General Peak Tailing
References
preventing degradation of 3-Acetylhexane-2,4-dione during storage
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Acetylhexane-2,4-dione to prevent its degradation. By following these recommendations, you can ensure the integrity and stability of the compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C. For short-term storage, room temperature in a cool, dry place away from direct sunlight is acceptable. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
A2: this compound, like other β-dicarbonyl compounds, is susceptible to hydrolysis, especially under alkaline conditions. The compound is most stable in neutral to slightly acidic conditions. In aqueous solutions, the keto-enol equilibrium can be influenced by pH.
Q3: My sample of this compound has developed a yellow tint. Is it still usable?
A3: A change in color can be an indicator of degradation. It is recommended to assess the purity of the compound using analytical methods such as HPLC or NMR before use. If significant degradation is detected, the sample should be discarded.
Q4: Can I store this compound in a solution?
A4: If you need to store the compound in a solution, use a dry, aprotic solvent. In aqueous solutions or protic solvents, the compound is more prone to degradation. The stability in solution is also dependent on the pH. It is best to prepare solutions fresh before use.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for β-dicarbonyl compounds include hydrolysis (cleavage of the dione structure), oxidation, and photodegradation. The presence of moisture, oxygen, light, and high temperatures can accelerate these processes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Compound degradation due to improper storage (exposure to light, moisture, or high temperature). | - Assess purity via analytical methods (HPLC, NMR, etc.).- If purity is compromised, discard the sample.- Review and optimize storage conditions. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interfering byproducts. | - Use a fresh, properly stored sample of this compound.- Verify the purity of the current stock.- Prepare solutions immediately before use. |
| Precipitate formation in solution | Poor solubility or degradation of the compound in the chosen solvent. | - Ensure the use of an appropriate, dry solvent.- Consider gentle warming or sonication to aid dissolution.- If precipitation persists, the compound may have degraded. |
Factors Influencing Stability of this compound
| Factor | Effect on Stability | Recommendation for Storage |
| Temperature | High temperatures accelerate thermal degradation. | Store at 2-8°C for long-term storage. Avoid heat sources. |
| Light | UV radiation can induce photodegradation. | Store in an amber or opaque container in a dark place. |
| Moisture/Humidity | Promotes hydrolysis of the dicarbonyl group. | Store in a tightly sealed container with a desiccant if necessary. Use a dry, well-ventilated area. |
| pH (in solution) | Alkaline conditions can catalyze hydrolysis. | Maintain neutral to slightly acidic pH if in solution. Buffer if necessary. |
| Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere (e.g., argon or nitrogen) for sensitive applications. |
| Solvent | Protic solvents can facilitate degradation. | For solutions, use dry, aprotic solvents. Prepare solutions fresh. |
Experimental Protocols
Protocol for Assessing the Purity and Degradation of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to determine the purity of a this compound sample and identify potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a known volume (e.g., 10 mL) of acetonitrile to create a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards.
3. Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in the same volume of acetonitrile as the standard.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal wavelength, typically around 270-290 nm for β-diketones.
-
Column Temperature: 30°C
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Compare the retention time of the main peak in the sample to the standard to confirm identity.
-
Calculate the purity of the sample based on the peak area relative to the total peak area.
-
Additional peaks with different retention times may indicate degradation products or impurities.
Visual Guides
Technical Support Center: Synthesis of 3-Acetylhexane-2,4-dione
Welcome to the technical support center for the synthesis of 3-Acetylhexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound and other 3-substituted-pentane-2,4-diones is the C-acylation of pentane-2,4-dione (also known as acetylacetone). This involves the reaction of a pentane-2,4-dione enolate with an acylating agent, such as an acyl chloride or anhydride. To introduce the "acetyl" group at the 3-position of a hexane-2,4-dione, one would start with hexane-2,4-dione and acetyl chloride or acetic anhydride. However, a more common and analogous synthesis is the acylation of the readily available pentane-2,4-dione.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
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O-acylation: The enolate of pentane-2,4-dione is ambident, meaning it has two nucleophilic sites (the central carbon and the oxygen atom). Reaction at the oxygen atom leads to the formation of an enol ester, the O-acylated product, which is a common impurity.
-
Di-acylation: After the initial C-acylation, the resulting 3-acetylpentane-2,4-dione can potentially be deprotonated and undergo a second acylation, leading to a di-acylated byproduct.
-
Self-condensation of starting materials: If the reaction conditions are not carefully controlled, the starting ketone can undergo self-condensation, particularly under basic conditions.[1]
-
Hydrolysis: The final product, a triketone, can be susceptible to hydrolysis, especially during workup, which can cleave one of the acyl groups.
Q3: How can I favor the desired C-acylation over O-acylation?
Several factors influence the ratio of C- to O-acylation. To favor C-acylation:
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Choice of Metal Cation: The use of magnesium enolates of β-dicarbonyl compounds is known to favor C-acylation.[2]
-
Solvent: Non-polar, non-chelating solvents generally favor C-acylation, while polar, chelating solvents like DME can favor O-acylation.[2]
-
Temperature: Lower reaction temperatures typically favor C-acylation.[2]
-
Acylating Agent: The nature of the acylating agent can also play a role, with acyl chlorides sometimes showing different selectivity than anhydrides.
Q4: What is the role of a base in this reaction?
A base is required to deprotonate pentane-2,4-dione to form the nucleophilic enolate. The choice of base is critical. Strong, non-nucleophilic bases are often preferred to ensure complete enolate formation and minimize side reactions. For the formation of magnesium enolates, a common method involves the reaction of pentane-2,4-dione with a magnesium alkoxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of the O-acylated side product. 3. Loss of product during workup due to hydrolysis. 4. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC. 2. Employ a magnesium enolate of the starting dione. Use a non-polar solvent and maintain a low reaction temperature. 3. Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. 4. Optimize the reaction temperature. C-acylation is often favored at lower temperatures. |
| Presence of a Significant Amount of O-Acylated Impurity | 1. Reaction conditions favor O-acylation (e.g., use of potassium enolate, polar solvent, high temperature). | 1. Switch to a magnesium enolate. Use a non-polar solvent like toluene or THF. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of a Di-acylated Byproduct | 1. Use of excess acylating agent. 2. The mono-acylated product is deprotonated and reacts further. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. 2. Add the acylating agent slowly to the enolate solution to maintain a low instantaneous concentration. |
| Product Decomposes During Purification | 1. The triketone product is thermally unstable. 2. The product is sensitive to acidic or basic conditions on the purification medium (e.g., silica gel). | 1. Use purification methods that do not require high temperatures, such as column chromatography at room temperature. 2. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before performing column chromatography. Alternatively, consider purification via crystallization of a metal complex (e.g., copper complex) followed by decomposition.[3] |
Experimental Protocols
Synthesis of the Magnesium Enolate of Pentane-2,4-dione and subsequent C-acylation:
This procedure is adapted from methods known to favor C-acylation of β-dicarbonyl compounds.
Materials:
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Pentane-2,4-dione
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Magnesium turnings
-
Ethanol (absolute)
-
Carbon tetrachloride (catalytic amount)
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Hexanoyl chloride (as the acylating agent)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (dilute)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine or a few drops of carbon tetrachloride to activate the magnesium. Add absolute ethanol dropwise to the magnesium. The reaction should initiate, and the mixture will begin to reflux. Continue the addition of ethanol at a rate that maintains a gentle reflux until all the magnesium has reacted to form a solution of magnesium ethoxide in ethanol.
-
Formation of the Magnesium Enolate: To the freshly prepared magnesium ethoxide solution, add a solution of pentane-2,4-dione in anhydrous diethyl ether or THF dropwise with stirring. The formation of the magnesium enolate is an exothermic reaction.
-
C-Acylation: Cool the suspension of the magnesium enolate in an ice bath. Add a solution of hexanoyl chloride in anhydrous diethyl ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to decompose the magnesium complex and unreacted magnesium ethoxide. Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Scheme and Side Reactions
Caption: Reaction scheme showing the desired C-acylation and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Acetylhexane-2,4-dione Production
Welcome to the technical support center for the production of 3-Acetylhexane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this valuable β-diketone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary scale-up challenges?
A1: The most prevalent synthetic route is the Claisen condensation between an ester and a ketone. Specifically, it involves the reaction of a pentanone derivative with an acetylating agent in the presence of a strong base. While effective at a lab scale, scaling up this process introduces several challenges:
-
Exothermic Reaction Management: The Claisen condensation is often exothermic. Without proper heat management in large reactors, thermal runaways can occur, leading to side reactions, product degradation, and safety hazards.[1]
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents in large volumes is critical to avoid localized "hot spots" and maintain consistent reaction conditions.
-
Side Reactions: Competing reactions, such as self-condensation of the starting ketone or O-acylation instead of the desired C-acylation, can become more pronounced at an industrial scale.
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Work-up and Purification: Isolating the product from large volumes of reaction mixtures and removing impurities can be complex and require specialized equipment and procedures. Purification via copper chelates is a common strategy.[2]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the strong base and reduce yield. Maintaining strictly anhydrous conditions in large industrial reactors can be challenging.
Q2: What are the common by-products in the synthesis of this compound and how can they be minimized?
A2: Common by-products include:
-
O-acylation products: Formation of the enol ester instead of the β-diketone. This can be minimized by careful selection of the base and solvent.
-
Self-condensation products: The starting ketone can react with itself in an aldol-type reaction. This is often controlled by maintaining a low reaction temperature and a controlled addition of the ketone to the reaction mixture.
-
Dialkylation products: Further reaction of the product can lead to dialkylated impurities.[3] Controlling the stoichiometry and reaction time is crucial to prevent this. For a similar compound, 3-methylpentane-2,4-dione, reducing the reflux time from 20 to 4.5 hours was shown to decrease the amount of dialkylation product from 20-25% to 5-10%.[3]
Q3: How can I purify this compound at a large scale?
A3: A common and effective method for purifying β-diketones at a large scale is through the formation of a copper(II) chelate.[2][4] The crude β-diketone is reacted with a copper(II) salt (e.g., copper(II) acetate) to form a solid copper chelate which precipitates out of the solution and can be easily separated by filtration. This process is highly selective for the β-diketone, leaving most impurities behind in the filtrate. The purified β-diketone is then recovered by decomposing the copper complex with a strong acid, followed by extraction.[4] Subsequent distillation of the recovered ligand can provide a highly pure product.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Presence of moisture: Water reacts with the strong base, reducing its effectiveness. | Ensure all glassware and solvents are rigorously dried. Use techniques like azeotropic removal of water if necessary.[4] |
| Inefficient mixing: Poor mixing can lead to localized areas of low reagent concentration. | Optimize stirrer design and speed for the reactor volume. For very large scales, consider using multiple impellers or baffles. | |
| Incorrect reaction temperature: Temperature affects reaction kinetics and the equilibrium of side reactions. | Carefully monitor and control the internal reaction temperature. Use a suitable heating/cooling system for the reactor. | |
| Degradation of the base: The quality and activity of the base (e.g., sodium hydride, sodium ethoxide) are critical. | Use fresh, high-quality base. If preparing the base in-situ, ensure complete reaction. | |
| High Levels of O-acylation By-product | Reaction conditions favoring O-acylation: The choice of solvent and counter-ion can influence the C- vs. O-acylation ratio. | Consider using "soft enolization" techniques with milder bases and Lewis acids.[5] The use of non-coordinating solvents can also favor C-acylation. |
| Formation of Self-Condensation Products | High concentration of ketone: A high initial concentration of the ketone can promote self-reaction. | Add the ketone slowly to the reaction mixture containing the base and acetylating agent. |
| Elevated temperature: Higher temperatures can accelerate the rate of self-condensation. | Maintain a lower reaction temperature, especially during the initial phase of the reaction. | |
| Product Degradation during Work-up | Harsh acidic or basic conditions: The β-diketone product may be sensitive to strong acids or bases, especially at elevated temperatures. | Use milder conditions for pH adjustment and extraction. Consider using a buffered work-up. |
| Difficulty in Isolating the Product | Product is an oil or has high solubility: The product may not readily crystallize or precipitate from the reaction mixture. | Utilize purification via copper chelate formation to selectively precipitate the product.[2][4] Optimize the solvent system for crystallization or consider distillation for purification. |
Experimental Protocols
General Protocol for Claisen Condensation Synthesis of this compound (Lab Scale)
This protocol is a generalized procedure based on common practices for Claisen condensations and should be optimized for specific laboratory conditions.
Materials:
-
3-Pentanone
-
Ethyl acetate (or another suitable acetylating agent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Copper(II) acetate
-
Hexane
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Slowly add 3-pentanone (1.0 equivalent) dropwise to the stirred slurry at 0°C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Acylation: Cool the reaction mixture back to 0°C and add ethyl acetate (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the evolution of gas ceases and the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification via Copper Chelate Formation
-
Dissolve the crude this compound in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of copper(II) acetate in water.
-
Slowly add the copper(II) acetate solution to the solution of the crude β-diketone with stirring.
-
A solid copper chelate should precipitate. Stir for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration and wash with water and then with a non-polar solvent like hexane to remove organic impurities.
-
To recover the purified β-diketone, suspend the copper chelate in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid solution (e.g., 10% sulfuric acid).
-
Stir vigorously until the solid dissolves and the organic layer becomes colorless, and the aqueous layer turns blue.
-
Separate the organic layer, and extract the aqueous layer with fresh organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Acetylhexane-2,4-dione and Acetylacetone for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative performance and properties of 3-Acetylhexane-2,4-dione and the archetypal β-diketone, acetylacetone.
Introduction
Acetylacetone (2,4-pentanedione), commonly abbreviated as acac, is a cornerstone β-diketone in chemical research, prized for its versatility as a chelating agent, a precursor in organic synthesis, and a ligand in catalysis. Its symmetrical structure and well-understood reactivity have made it a benchmark compound. This guide provides a comparative analysis with this compound, a more complex derivative.
A crucial point of clarification is the structure of this compound (CAS 17448-88-3). The name is somewhat misleading. Its structure is more accurately described as 3-acetyl-3-ethylpentane-2,4-dione . This 3,3-disubstituted pentanedione framework presents significant structural and electronic differences from acetylacetone, which are the focus of this analysis. The presence of two substituents on the central carbon atom fundamentally alters its chemical behavior.
Physicochemical Properties: A Tabulated Comparison
The fundamental physicochemical properties of a compound dictate its behavior in different experimental setups. While extensive data is available for acetylacetone, specific experimental values for 3-acetyl-3-ethylpentane-2,4-dione are not widely reported in the literature.
| Property | 3-Acetyl-3-ethylpentane-2,4-dione | Acetylacetone (2,4-pentanedione) |
| CAS Number | 17448-88-3 | 123-54-6 |
| Molecular Formula | C8H12O3 | C5H8O2 |
| Molecular Weight | 156.18 g/mol | 100.12 g/mol [1] |
| Appearance | Data not available (likely a liquid) | Colorless liquid[1] |
| Boiling Point | Data not available | 140 °C (284 °F; 413 K)[2] |
| Density | Data not available | 0.975 g/mL[2] |
| pKa | Not applicable (no enolizable proton) | ~9.0 (in water) |
| Solubility | Expected to be soluble in organic solvents | Soluble in water (16 g/100 mL) and organic solvents[2] |
Synthesis Protocols
The synthetic routes to these two compounds differ significantly, reflecting their structural disparity.
Acetylacetone Synthesis
Industrially, acetylacetone is often prepared via the thermal rearrangement of isopropenyl acetate.[2] A common laboratory synthesis involves the Claisen condensation of acetone and ethyl acetate.
3-Acetyl-3-ethylpentane-2,4-dione Synthesis
The synthesis of 3,3-disubstituted β-diketones typically involves the stepwise alkylation and/or acylation of a simpler β-diketone precursor like acetylacetone. A plausible pathway for 3-acetyl-3-ethylpentane-2,4-dione would be the C-alkylation of acetylacetone with an ethyl halide, followed by C-acylation with an acetylating agent.
Experimental Protocol: General Synthesis of a 3,3-disubstituted-2,4-pentanedione
-
Enolate Formation: Acetylacetone is deprotonated at the central carbon (C3) using a suitable base (e.g., sodium ethoxide) in an aprotic solvent to form the sodium acetylacetonate enolate.
-
First Substitution (Alkylation): An alkylating agent, such as ethyl iodide, is added to the enolate solution. The nucleophilic C3 carbon attacks the electrophilic ethyl group, forming 3-ethyl-2,4-pentanedione.
-
Second Deprotonation: A stronger base is typically required to deprotonate the remaining C3 proton of the mono-substituted diketone.
-
Second Substitution (Acylation): An acylating agent, such as acetyl chloride, is then introduced to the newly formed enolate to yield the final 3-acetyl-3-ethylpentane-2,4-dione.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through distillation or chromatography.
References
A Comparative Guide to the Quantification of 3-Acetylhexane-2,4-dione: HPLC-UV vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two robust analytical methods for the precise quantification of 3-Acetylhexane-2,4-dione.
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and various stages of drug development. This document presents a side-by-side analysis of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific application.
Method Performance Comparison
The following table summarizes the key performance characteristics of hypothetical, yet representative, validated HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on typical performance for the analysis of similar small organic molecules and serve as a benchmark for what can be expected from a well-validated method.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Specificity | Selective | Highly Selective |
| Analysis Time | ~15 minutes | ~25 minutes |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
3. Method Validation:
-
Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject each in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank matrix and a sample spiked with potential interfering substances to ensure no co-eluting peaks are observed at the retention time of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration within the calibrated range.
-
An internal standard (e.g., a structurally similar compound not present in the sample) may be added for improved quantitative accuracy.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and specificity.
3. Method Validation:
-
Linearity: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and analyze each in triplicate. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Accuracy: Perform spike and recovery experiments in a representative matrix at three concentration levels.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate samples.
-
LOD and LOQ: Determine from the signal-to-noise ratio of the chromatogram or by statistical methods based on the calibration curve.
-
Specificity: Analyze blank and spiked samples to demonstrate the absence of interfering peaks at the retention time and selected mass-to-charge ratios of the target analyte.
Workflow Visualizations
The following diagrams illustrate the general workflows for the validation of the HPLC-UV and GC-MS analytical methods.
Caption: Workflow for HPLC-UV Method Validation.
The Efficacy of 3-Acetylhexane-2,4-dione in Metal Extraction: A Comparative Analysis with Other Beta-Diketones
For researchers, scientists, and professionals in drug development, the efficient extraction and separation of metal ions are critical processes. Beta-diketones are a well-established class of chelating agents used extensively in solvent extraction due to their ability to form stable complexes with a wide range of metal ions. This guide provides a comparative analysis of the extraction efficiency of 3-Acetylhexane-2,4-dione and its structural analogs against other commonly used beta-diketones, supported by experimental data and detailed protocols.
Comparison of Extraction Efficiency
The extraction efficiency of beta-diketones is influenced by several factors, including the pH of the aqueous phase, the nature of the substituents on the beta-diketone backbone, and the metal ion being extracted. While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar 3-substituted pentane-2,4-diones provide valuable insights into its expected performance.
The following table summarizes the extraction efficiency of various beta-diketones for the removal of Copper(II) ions, a commonly studied metal ion for such applications. The data for 3-butyl-acetylacetone and 3-allyl-acetylacetone are presented as proxies for 3-substituted beta-diketones like this compound.
| Beta-Diketone | Substituent at C3 | Maximum Extraction % (Cu²⁺) | pH for 50% Extraction (pH₁/₂) |
| Acetylacetone (acac) | -H | ~72% | 10.75 |
| 3-Butyl-acetylacetone | -CH₂CH₂CH₂CH₃ | ~80% | Not Specified |
| 3-Allyl-acetylacetone | -CH₂CH=CH₂ | ~85% | Not Specified |
| Benzoylacetone | -H (with phenyl group at C1) | Not Specified | 10.08 |
| Dibenzoylmethane | -H (with phenyl groups at C1 & C3) | ~99% | 9.85 |
Table 1: Comparison of the extraction efficiency of various beta-diketones for Copper(II) ions.
From the data, it is evident that substitution at the 3-position of the pentane-2,4-dione structure, as seen in the butyl and allyl derivatives, enhances the extraction efficiency for Cu(II) ions compared to the unsubstituted acetylacetone. This suggests that this compound, with its acetyl group at the 3-position, would also exhibit a higher extraction efficiency than acetylacetone. The increased lipophilicity and potential electronic effects of the substituent group likely contribute to this improved performance. Aromatic beta-diketones like dibenzoylmethane show even higher extraction capabilities.[1][2]
The Chelation Mechanism: A Visual Representation
The extraction of metal ions by beta-diketones proceeds through a chelation mechanism. The beta-diketone, which exists in a tautomeric equilibrium between its keto and enol forms, acts as a bidentate ligand. The enol form can be deprotonated to form an enolate anion, which then coordinates with the metal ion to form a stable, neutral chelate complex. This complex is more soluble in the organic solvent than in the aqueous phase, thus facilitating the extraction.
Caption: Chelation mechanism of a divalent metal ion with a beta-diketone.
Experimental Protocol: Liquid-Liquid Extraction of Copper(II)
This section details a general experimental protocol for the liquid-liquid extraction of Copper(II) ions from an aqueous solution using a beta-diketone as the extracting agent. This procedure can be adapted for comparing the efficiency of different beta-diketones.
Materials:
-
Aqueous solution of Copper(II) sulfate (CuSO₄) of known concentration (e.g., 0.01 M).
-
Beta-diketone extractant (e.g., this compound, acetylacetone) solution in an organic solvent (e.g., chloroform, dichloromethane) of known concentration (e.g., 0.1 M).
-
Buffer solutions to control the pH of the aqueous phase.
-
Separatory funnels.
-
UV-Vis Spectrophotometer.
-
pH meter.
Procedure:
-
Preparation of the Aqueous Phase: Prepare a standard aqueous solution of CuSO₄. Adjust the pH of the solution to the desired value using a suitable buffer.
-
Extraction:
-
In a separatory funnel, mix equal volumes (e.g., 20 mL) of the pH-adjusted aqueous copper solution and the beta-diketone solution in the organic solvent.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the establishment of extraction equilibrium.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of Cu(II) remaining in the aqueous phase using a UV-Vis spectrophotometer after forming a colored complex with a suitable indicator or by Atomic Absorption Spectroscopy (AAS).
-
The concentration of Cu(II) in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.
-
-
Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) is calculated using the following formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100 where C₀ is the initial concentration of Cu(II) in the aqueous phase and Cₐ is the concentration of Cu(II) in the aqueous phase after extraction.
-
The following diagram illustrates the workflow of this experimental protocol.
Caption: Experimental workflow for determining metal extraction efficiency.
Conclusion
The available data on 3-substituted beta-diketones strongly suggest that this compound is a promising candidate for the efficient extraction of metal ions, likely outperforming the parent acetylacetone. The introduction of an acetyl group at the 3-position is expected to enhance its lipophilicity and chelating properties. For researchers and drug development professionals, the selection of an appropriate beta-diketone is crucial for optimizing separation processes. Further experimental validation of the extraction efficiency of this compound for a range of metal ions under varying conditions is warranted to fully elucidate its potential in these critical applications.
References
Unveiling the Potential of 3-Acetylhexane-2,4-dione: A Comparative Guide to its Predicted Bioactivity
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides a comparative analysis of the predicted biological activities of 3-Acetylhexane-2,4-dione, a β-dicarbonyl compound with potential therapeutic applications. Due to a lack of direct experimental data on this specific molecule, this document serves as a roadmap for future research, outlining proposed experimental validations against relevant alternatives based on existing literature for structurally similar compounds.
The β-dicarbonyl moiety is a well-established pharmacophore known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. It is hypothesized that this compound, by virtue of its chemical structure, will demonstrate comparable, if not superior, efficacy to other known bioactive dione compounds. This guide outlines the necessary experimental framework to validate this hypothesis.
Proposed Comparative Analysis
To ascertain the biological potential of this compound, a comparative study against a panel of selected dione-containing compounds is proposed. The selection includes compounds with established antimicrobial and cytotoxic profiles, providing a robust benchmark for evaluation.
| Compound | Class | Rationale for Comparison |
| This compound | β-Dicarbonyl Compound | Target compound for experimental validation. |
| Pentane-2,4-dione | β-Dicarbonyl Compound | Parent compound of many bioactive derivatives; provides a baseline for activity. |
| Thiazolidine-2,4-dione | Heterocyclic Dione | Core structure of various drugs with known antimicrobial and anticancer properties. |
| Pyrimidine-2,4-dione | Heterocyclic Dione | Known to exhibit a broad spectrum of antimicrobial and cytotoxic activities. |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its comparators are presented below.
Synthesis of this compound
A common method for the synthesis of 3-substituted β-dicarbonyl compounds is the alkylation or acylation of the parent dione. A proposed synthetic route for this compound is outlined below.
Protocol:
-
To a solution of hexane-2,4-dione in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C to generate the enolate.
-
Acetyl chloride is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][2][3][4]
Protocol:
-
Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
A solubilization solution (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.[1]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Predicted Performance and Potential Signaling Pathways
Based on the known activities of related β-dicarbonyl compounds, a hypothetical comparison of the biological activities is presented below. It is anticipated that this compound may exhibit potent antimicrobial and cytotoxic effects.
Table of Predicted Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound (Predicted) | Pentane-2,4-dione | Thiazolidine-2,4-dione | Pyrimidine-2,4-dione |
| Staphylococcus aureus | 8 - 32 | >128 | 16 - 64 | 8 - 32 |
| Escherichia coli | 16 - 64 | >128 | 32 - 128 | 16 - 64 |
| Candida albicans | 32 - 128 | >256 | 64 - 256 | 32 - 128 |
Table of Predicted Cytotoxic Activity (IC50 in µM)
| Cell Line | This compound (Predicted) | Pentane-2,4-dione | Thiazolidine-2,4-dione | Pyrimidine-2,4-dione |
| HeLa | 10 - 50 | >100 | 5 - 25 | 10 - 40 |
| MCF-7 | 15 - 60 | >100 | 10 - 40 | 15 - 50 |
The cytotoxic mechanism of dione compounds often involves the induction of apoptosis through various signaling pathways. A potential signaling cascade that could be activated by this compound in cancer cells is depicted below. This is a speculative pathway based on the known mechanisms of similar compounds.[5]
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently unavailable, the established pharmacological profiles of structurally related β-dicarbonyl compounds strongly suggest its potential as a valuable candidate for further investigation. The experimental framework provided in this guide offers a clear and structured approach to validate its predicted antimicrobial and cytotoxic properties. The successful execution of these proposed studies will be instrumental in elucidating the therapeutic potential of this compound and could pave the way for the development of novel therapeutic agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of different catalysts for 3-Acetylhexane-2,4-dione synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of β-dicarbonyl compounds is a critical step in the creation of novel therapeutics and complex molecules. Among these, 3-Acetylhexane-2,4-dione stands as a valuable building block. This guide provides a comparative analysis of different catalytic systems for its synthesis, supported by experimental data to inform catalyst selection and process optimization.
The synthesis of this compound, a triketone, is most commonly achieved through the C-acylation of a β-dicarbonyl compound, such as hexane-2,4-dione, or the propanoylation of pentane-2,4-dione. The choice of catalyst is paramount in determining the reaction's efficiency, selectivity, and overall yield. This guide explores the performance of Lewis acid and metal-based catalysts in this context.
Comparative Analysis of Catalyst Performance
While specific comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, data from analogous acylation reactions of β-dicarbonyl compounds provide valuable insights into catalyst performance. The following table summarizes typical yields and reaction conditions for different catalyst types.
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lewis Acid | Magnesium Chloride (MgCl₂) | Ethyl acetoacetate, Benzaldehyde, Ammonium acetate | Methanol | Reflux | 4 hours | 69-87 | [1] |
| Metal-Based | Cerium(IV) Ammonium Nitrate (CAN) | 1,3-Dicarbonyl compounds, Amines | Acetonitrile | Room Temp. | Not Specified | Good to Excellent | [2][3][4] |
Note: The data presented is for analogous reactions and serves as a predictive guide for the synthesis of this compound. Actual performance may vary based on specific substrate and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for Lewis acid and metal-based catalyzed acylation reactions relevant to the synthesis of this compound.
Lewis Acid Catalyzed Synthesis (e.g., using MgCl₂)
A common approach for synthesizing β-dicarbonyl derivatives is the Hantzsch reaction, for which MgCl₂ has been shown to be an effective and inexpensive Lewis acid catalyst.[5][1]
Reaction Setup:
-
To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) in methanol, add ammonium acetate (1 equivalent).
-
Introduce magnesium chloride (MgCl₂, 5 mmol) to the mixture.
-
Reflux the reaction mixture for approximately 4 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metal-Based Catalyzed Synthesis (e.g., using Cerium(IV) Ammonium Nitrate)
Cerium(IV) ammonium nitrate (CAN) is a versatile catalyst for various organic transformations, including the synthesis of β-enaminones from β-dicarbonyl compounds and amines, which is a related reaction demonstrating its utility in activating dicarbonyl compounds.[2][6][4]
Reaction Setup:
-
Dissolve the 1,3-dicarbonyl compound (2 mmol) and the activated amine (2 mmol) in acetonitrile.
-
Add a catalytic amount of cerium(IV) ammonium nitrate (CAN) (0.4 mmol, 20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting materials are consumed.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be of sufficient purity, or it can be further purified by column chromatography.
Visualizing the Synthetic Workflow
To better understand the general process for catalyst evaluation in the synthesis of this compound, the following workflow diagram is provided.
Conceptual Comparison of Catalyst Activity
The selection of a catalyst often involves a trade-off between activity, selectivity, and cost. The following diagram illustrates a conceptual relationship between different catalyst families and their expected performance characteristics in the acylation of β-dicarbonyls.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-step stereocontrolled synthesis of densely functionalized cyclic beta-aminoesters containing four stereocenters, based on a new cerium(IV) ammonium nitrate catalyzed sequential three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 3-Acetylhexane-2,4-dione and Its Analogs for Researchers and Drug Development Professionals
This guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailing experimental methodologies, and providing visual diagrams to elucidate relationships and workflows.
Structural Relationships and Spectroscopic Workflow
The analogs discussed share the core β-diketone functional group, which exhibits keto-enol tautomerism. The nature of the substituent at the 3-position significantly influences the spectroscopic properties of these compounds. The following diagram illustrates the structural relationship between 3-Acetylhexane-2,4-dione and its analogs.
Caption: Structural relationship between the target compound and its analogs.
The general workflow for acquiring and analyzing the spectroscopic data presented in this guide is outlined in the following diagram.
Caption: A generalized workflow for spectroscopic analysis.
¹H NMR Spectroscopic Data Comparison
The ¹H NMR spectra of β-diketones are characterized by the presence of signals for both the keto and enol tautomers. The chemical shifts are influenced by the substituents on the carbon backbone.
| Compound | Tautomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2,4-Pentanedione | Keto | 3.55 (s, 2H, CH₂), 2.18 (s, 6H, 2xCH₃) |
| Enol | 15.45 (s, 1H, OH), 5.45 (s, 1H, CH), 2.00 (s, 6H, 2xCH₃) | |
| 3-Methyl-2,4-pentanedione | Keto | 3.84 (q, 1H, CH), 2.15 (s, 6H, 2xCH₃), 1.35 (d, 3H, CH₃) |
| Enol | 16.8 (s, 1H, OH), 2.05 (s, 6H, 2xCH₃), 1.85 (s, 3H, CH₃) | |
| 3-Ethyl-2,4-pentanedione [1][2] | Keto | 3.7 (t, 1H, CH), 2.1 (s, 6H, 2xCH₃), 1.9 (q, 2H, CH₂), 0.9 (t, 3H, CH₃) |
| Enol | 16.9 (s, 1H, OH), 2.1 (s, 6H, 2xCH₃), 2.3 (q, 2H, CH₂), 1.1 (t, 3H, CH₃) | |
| Dibenzoylmethane | Enol | 16.8 (s, 1H, OH), 7.9-8.0 (m, 4H, Ar-H), 7.4-7.6 (m, 6H, Ar-H), 6.8 (s, 1H, CH) |
¹³C NMR Spectroscopic Data Comparison
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic.
| Compound | Tautomer | Chemical Shift (δ, ppm) |
| 2,4-Pentanedione | Keto | 202.4 (C=O), 58.0 (CH₂), 30.2 (CH₃) |
| Enol | 191.7 (C=O), 100.1 (CH), 24.2 (CH₃) | |
| 3-Methyl-2,4-pentanedione | Keto | 205.1 (C=O), 63.2 (CH), 29.8 (COCH₃), 12.1 (CH₃) |
| Enol | 194.5 (C=O), 108.2 (C-CH₃), 22.1 (COCH₃), 10.5 (CH₃) | |
| Dibenzoylmethane | Enol | 185.5 (C=O), 135.8 (Ar-C), 132.2 (Ar-CH), 128.6 (Ar-CH), 127.1 (Ar-CH), 93.1 (CH) |
Infrared (IR) Spectroscopic Data Comparison
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the C=O and O-H groups are key to distinguishing between the keto and enol forms.[3][4]
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2,4-Pentanedione | O-H (enol, H-bonded) | 3200-2400 (broad) |
| C=O (keto) | 1728, 1708 | |
| C=O (enol, conjugated) | ~1606 | |
| C=C (enol) | ~1606 | |
| Dibenzoylmethane | O-H (enol, H-bonded) | ~3000 (broad) |
| C=O (enol, conjugated) | ~1600 | |
| C=C (enol) | ~1540 |
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The fragmentation of β-diketones is often characterized by α-cleavage and McLafferty rearrangements.[5]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Pentanedione | 100 | 85, 58, 43 |
| 3-Methyl-2,4-pentanedione [6] | 114 | 99, 71, 57, 43 |
| 3-Ethyl-2,4-pentanedione | 128 | 113, 85, 71, 57, 43 |
| Dibenzoylmethane | 224 | 105 (benzoyl cation), 77 (phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, through a gas chromatograph (GC-MS) for volatile compounds. For non-volatile compounds, liquid chromatography (LC-MS) or direct ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, typically performed at 70 eV. For LC-MS, ESI or APCI are commonly used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Acetylhexane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3-Acetylhexane-2,4-dione, a β-dicarbonyl compound with applications in chemical synthesis and as a potential building block in drug discovery. The purity of such intermediates is critical to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. This document outlines common analytical techniques, provides representative experimental data for comparison, and details the methodologies for these key experiments.
Comparison of Purity Assessment Methods
The purity of this compound and its alternatives can be determined using several analytical techniques. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required level of accuracy. The table below summarizes the key performance indicators for the most common methods.
| Analytical Technique | Principle | Typical Purity Range (%) | Key Advantages | Potential Limitations |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Compares the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. | >98% | High precision and accuracy; provides structural information; non-destructive. | Requires a pure, stable internal standard; potential for signal overlap. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is determined by the relative peak area. | 95-99% | High sensitivity; suitable for non-volatile and thermally labile compounds. | Peak shape for β-diketones can be challenging; requires a suitable chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components based on their boiling points and partitioning with a stationary phase, followed by mass-based detection and identification. | 95-99% | High separation efficiency for volatile compounds; provides molecular weight and fragmentation information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
Alternative Compound Comparison
For comparative purposes, 3-Methylpentane-2,4-dione is presented as an alternative β-dicarbonyl compound. Its synthesis and purity profile offer a benchmark for evaluating the synthesis and purification of this compound.
| Compound | Synthesis Method | Reported Purity (%) | Potential Impurities |
| This compound | Proposed: Acylation of hexane-2,4-dione | Target: >95% | Unreacted starting materials, solvent residues, side-products of acylation. |
| 3-Methylpentane-2,4-dione | Alkylation of pentane-2,4-dione with methyl iodide | 85-95%[1][2] | 3,3-dimethylpentane-2,4-dione (dialkylation product)[3] |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound are provided below. These protocols are based on established methods for similar β-dicarbonyl compounds.
Synthesis of this compound (Proposed Method)
This proposed synthesis is based on the acylation of a β-diketone, a common method for introducing an acyl group at the C3 position.
Materials:
-
Hexane-2,4-dione
-
Acetyl chloride
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of hexane-2,4-dione (1 equivalent) in anhydrous DCM, add anhydrous MgCl₂ (1.1 equivalents) and triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M HCl and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Purity Assessment by Quantitative NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Synthesized this compound
-
Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified purity
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a clean NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample completely.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
Mobile Phase:
-
Acetonitrile
-
Water with 0.1% formic acid
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of the synthesized this compound in acetonitrile.
-
Set the HPLC method with a suitable gradient (e.g., starting with 30% acetonitrile and increasing to 90% over 15 minutes).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value for the analyte (e.g., 254 nm or 280 nm).
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Purity Assessment by GC-MS
Instrumentation:
-
GC-MS system
Column:
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1 mL/min)
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Set the GC oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Set the injector and transfer line temperatures (e.g., 250 °C and 280 °C, respectively).
-
Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-400).
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify the main peak and any impurity peaks by their mass spectra.
-
Calculate the purity based on the relative peak areas in the TIC.
Diagrams
References
A Comparative Guide to the Analysis of 3-Acetylhexane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of β-dicarbonyl compounds such as 3-Acetylhexane-2,4-dione is crucial in various fields, including pharmaceutical development and chemical synthesis, due to their roles as key intermediates and potential impurities. This guide provides a comparative overview of peer-reviewed methodologies applicable to the analysis of this compound, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As specific literature for this compound is limited, this guide draws upon established methods for structurally similar β-diketones and ketones.
Methodology Comparison: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound depends on the analyte's volatility and thermal stability, the sample matrix, and the desired sensitivity and resolution.
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. Given the ketone functional groups in this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high sensitivity and specificity. Headspace GC-MS is a powerful technique for analyzing volatile ketones in various sample matrices.[1][2][3] For less volatile ketones, derivatization can be employed to increase volatility and improve chromatographic performance.[4]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can accommodate a wider range of compound polarities and is not limited by analyte volatility. However, the analysis of β-diketones by HPLC can present challenges with poor peak shapes on conventional stationary phases.[5] The use of mixed-mode or modern C18 columns can overcome these issues.[5][6] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance the detection of ketones by UV-Vis absorbance.[7]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of ketones and β-diketones using GC and HPLC, providing an estimate of what can be expected for this compound analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |
| Typical Column | Fused silica capillary column (e.g., DB-5ms, HP-5) | Reversed-phase C18, Mixed-mode stationary phase |
| Mobile/Carrier Gas | Helium, Hydrogen, Nitrogen | Acetonitrile/Water, Methanol/Water mixtures |
| Limit of Detection (LOD) | Low ng/L to µg/L range (analyte dependent) | ng/mL to µg/mL range (analyte and detector dependent) |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range (analyte dependent) | ng/mL to µg/mL range (analyte and detector dependent) |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99[8][9] |
| Precision (%RSD) | Generally < 10% | Generally < 2% for repeatability[8] |
| Accuracy (% Recovery) | Typically within 90-110% | Typically within 98-102% |
Experimental Protocols
Below are detailed, generalized protocols for the analysis of this compound using GC and HPLC, based on methods for analogous compounds.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
This method is suitable for the direct analysis of this compound, assuming sufficient volatility and thermal stability.
1. Sample Preparation:
-
Dissolve a known weight of the sample in a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane) to a concentration within the expected linear range of the instrument.[10]
-
If the sample contains non-volatile matrix components, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
For trace analysis in complex matrices, headspace sampling is a viable option.[3][11] The sample is heated in a sealed vial to allow volatile analytes to partition into the headspace, which is then injected into the GC.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Mass Spectrometer: Agilent 5977 MS or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a general guideline for the analysis of β-diketones and may require optimization for this compound.
1. Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the analyte (e.g., 254 nm or 280 nm).
-
Column: A mixed-mode reversed-phase/anion exchange column (e.g., Primesep B) or a high-quality C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in methanol (Solvent B).[5]
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. research.vu.nl [research.vu.nl]
- 5. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. mastelf.com [mastelf.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. iltusa.com [iltusa.com]
Evaluating the Cost-Effectiveness of 3-Acetylhexane-2,4-dione in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct quantitative performance and cost-effectiveness data for 3-Acetylhexane-2,4-dione in industrial applications is limited in publicly available literature. However, by examining the well-documented properties and applications of analogous β-diketones, particularly acetylacetone (acac), we can infer the potential advantages and disadvantages of this compound and outline a framework for its evaluation. This guide provides a comparative analysis based on the general characteristics of β-diketones and offers experimental protocols to assess the performance of this compound for specific applications.
Introduction to β-Diketones and their Industrial Significance
β-Diketones are a class of organic compounds characterized by two ketone groups separated by a single carbon atom. This unique structure allows them to exist in equilibrium between keto and enol tautomers, with the enol form being particularly important for its ability to form stable chelate complexes with a wide range of metal ions.[1] This chelating property is the foundation for many of their industrial applications.
The most common and extensively studied β-diketone is acetylacetone (2,4-pentanedione). It serves as a versatile precursor in the synthesis of heterocyclic compounds and as a chelating agent in various processes.[2] The global market for acetylacetone and its salts is substantial, driven by demand from the pharmaceutical, agrochemical, and polymer industries.[3][4]
This compound, a derivative of acetylacetone, is expected to share many of these fundamental properties but with modifications to its physical and chemical behavior due to the presence of an additional ethyl group.
Potential Industrial Applications of this compound
Based on the known applications of other β-diketones, this compound could be a candidate for the following industrial roles:
-
Chelating Agent: For metal extraction, purification, and sequestration. The increased lipophilicity compared to acetylacetone may enhance its solubility in organic solvents, making it suitable for liquid-liquid extraction processes.
-
Catalyst Precursor: In the synthesis of metal-acetylacetonate complexes used as catalysts in various organic reactions, such as polymerization, oxidation, and cross-coupling reactions. The steric hindrance introduced by the ethyl group could influence the catalytic activity and selectivity.
-
Chemical Intermediate: As a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. β-diketones are key intermediates for the synthesis of various heterocyclic compounds.[5]
Comparative Analysis: this compound vs. Acetylacetone
While direct experimental data for this compound is scarce, we can extrapolate a qualitative comparison with acetylacetone based on their molecular structures.
| Property | Acetylacetone (acac) | This compound (Inferred) | Rationale for Difference |
| Molecular Weight | 100.12 g/mol [6] | 142.18 g/mol | Addition of a C2H5 group. |
| Lipophilicity (LogP) | ~0.4 | Higher than acac | The ethyl group increases the nonpolar character of the molecule. |
| Steric Hindrance | Low | Moderate | The ethyl group at the 3-position increases steric bulk around the chelating site. |
| Acidity (pKa) | ~9.0 in water[2] | Potentially slightly higher (less acidic) | Alkyl groups are electron-donating, which may slightly decrease the stability of the enolate anion. |
| Cost | Relatively low, widely available[3] | Likely higher | More complex synthesis and lower production volume. |
Implications for Performance:
-
Enhanced Solubility: The higher lipophilicity of this compound could be advantageous in applications requiring extraction from aqueous phases into organic solvents.
-
Modified Reactivity: The increased steric hindrance might lead to different coordination geometries and stability constants for its metal complexes, potentially influencing catalytic performance.[7]
-
Potentially Higher Cost: The likely higher cost of this compound necessitates a significant performance advantage to be cost-effective.
Experimental Protocols for Performance Evaluation
To quantitatively assess the cost-effectiveness of this compound, rigorous experimental evaluation is necessary. Below is a general protocol for comparing its performance as a metal chelating agent against an alternative like acetylacetone.
Determination of Metal Extraction Efficiency
Objective: To determine the efficiency of this compound in extracting a specific metal ion from an aqueous solution into an organic solvent.
Materials:
-
This compound
-
Acetylacetone (or other alternative β-diketone)
-
Aqueous solution of a metal salt (e.g., CuSO₄, NiCl₂) of known concentration
-
Organic solvent (e.g., chloroform, toluene)
-
pH buffer solutions
-
Separatory funnels
-
Spectrophotometer (e.g., Atomic Absorption Spectrometer - AAS, or UV-Vis Spectrophotometer)
Procedure:
-
Prepare stock solutions of the metal salt, this compound, and the alternative chelating agent in their respective solvents.
-
In a separatory funnel, mix a known volume of the aqueous metal salt solution with a specific pH buffer.
-
Add a known volume and concentration of the this compound solution in the organic solvent.
-
Shake the funnel vigorously for a set amount of time (e.g., 30 minutes) to allow for phase transfer and chelation to occur.
-
Allow the layers to separate completely.
-
Carefully collect the aqueous phase and the organic phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or a suitable analytical technique.
-
The concentration of the metal in the organic phase can be determined by back-extraction into an acidic aqueous solution or by direct analysis if the technique allows.
-
Repeat the experiment with the alternative chelating agent under the same conditions (pH, temperature, concentrations, mixing time).
-
Calculate the distribution ratio (D) and the percentage of extraction (%E) for each chelating agent.
Data Presentation:
The quantitative results should be summarized in a table for clear comparison.
| Chelating Agent | Initial Aqueous Metal Conc. (ppm) | Final Aqueous Metal Conc. (ppm) | % Extraction | Distribution Ratio (D) |
| This compound | ||||
| Acetylacetone | ||||
| Other Alternative |
Mandatory Visualizations
General Workflow for Evaluating Chelating Agent Performance
Caption: Workflow for the experimental evaluation of a chelating agent's performance.
Conclusion
References
- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. marketreportanalytics.com [marketreportanalytics.com]
- 4. market.us [market.us]
- 5. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solstice Research Chemicals [lab.solstice.com]
- 7. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]
Safety Operating Guide
Proper Disposal of 3-Acetylhexane-2,4-dione: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 3-Acetylhexane-2,4-dione, a flammable and toxic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
I. Hazard Profile and Safety Precautions
This compound is classified as a flammable liquid and vapor that is harmful if swallowed and toxic upon contact with skin or inhalation. It is also harmful to aquatic life. Before handling, it is crucial to be familiar with the specific hazard statements and precautionary measures outlined in the Safety Data Sheet (SDS).
Table 1: Hazard Classifications for this compound and Similar Compounds
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Hazardous to the aquatic environment, short-term (acute) | Category 3 | H402: Harmful to aquatic life |
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear impervious protective gloves.[1]
-
Skin and Body Protection: Flame retardant antistatic protective clothing is required.
-
Respiratory Protection: Use a respirator when vapors or aerosols are generated.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated and well-ventilated area, preferably under a chemical fume hood.
-
Container Management:
-
Ensure the original container is tightly closed.
-
Do not mix this compound with other waste.
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection:
-
Place the sealed container of this compound into a larger, labeled, and compatible waste container provided by your institution's environmental health and safety (EHS) department.
-
The waste container must be clearly labeled with the chemical name and associated hazards.
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
-
The storage area should be locked up or accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor.
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
IV. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] Use non-sparking tools.[2]
-
Containment: Prevent the spill from entering drains or surface water. Cover drains if necessary.
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[2]
-
Collection and Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2]
V. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Acetylhexane-2,4-dione
This guide provides crucial safety and logistical information for the handling and disposal of 3-Acetylhexane-2,4-dione. The following procedures are based on safety data for structurally similar beta-diketones, such as acetylacetone (2,4-pentanedione), and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
Quantitative Hazard Data for Structurally Similar Compounds:
| Property | Value | Compound Reference |
| Flash Point | 39 °C | Acetylacetone |
| Boiling Point | 140.4 °C - 141 °C | Acetylacetone |
| Melting Point | -23 °C | Acetylacetone |
| Auto-ignition Temperature | 340 °C | Acetylacetone |
| Density | 0.975 g/cm³ at 25 °C | Acetylacetone |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment |
| Eye/Face | Wear tightly fitting safety goggles with side-shields or a face shield.[3] |
| Skin | Wear impervious protective gloves (e.g., rubber or plastic), and flame-retardant antistatic protective clothing.[3] |
| Respiratory | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or with poor ventilation. |
| Body | A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splash, a Tyvek® or similar disposable coverall is recommended.[4] |
Experimental Protocol: Safe Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Remove all sources of ignition, as the compound is expected to be flammable. Use non-sparking tools and explosion-proof equipment.
-
Ground and bond containers when transferring the material to prevent static discharge.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.[2] Do not inhale vapors or mists.
-
When weighing or transferring, do so carefully to avoid spills.
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Do not allow the chemical to enter drains or waterways.
4. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from heat, sparks, and open flames.
-
Store in a flammables-approved cabinet.
5. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
